molecular formula C18H29NO2 B1673602 Ketocaine CAS No. 1092-46-2

Ketocaine

Cat. No.: B1673602
CAS No.: 1092-46-2
M. Wt: 291.4 g/mol
InChI Key: UXAWFWFJXIANHZ-UHFFFAOYSA-N
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Description

Ketocaine (INN), with the molecular formula C18H29NO2 and an average molecular weight of 291.435 g/mol, is an amino ether local anesthetic of the butyrophenone family that is used topically for pain relief . It has been evaluated in clinical research for its efficacy in providing localized analgesia. A randomized, double-blind cross-over study demonstrated that this compound applied via compresses provided good or moderate pain relief for referred pain in primary dysmenorrhea, with the effect recognized within 30 to 60 minutes and lasting for a mean of 3 hours . This highlights its value as a research compound for studying topical anesthetic mechanisms and efficacy. While its specific mechanism of action is not detailed in the literature, as a local anesthetic, it is presumed to work by blocking sodium channels to inhibit nerve impulse conduction. Indications for its study have included the treatment of hemorrhoids, anal fissures, and perioperative and postoperative care of the rectum . This compound is offered for research purposes to further investigate its pharmacological profile and potential applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H29NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAWFWFJXIANHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90862533
Record name Ketocaine
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Molecular Weight

291.4 g/mol
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CAS No.

1092-46-2
Record name Ketocaine
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Record name Ketocaine [INN]
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Record name Ketocaine
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Foundational & Exploratory

Synthesis of Ketocaine Analogues for Antitumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ketocaine analogues and their evaluation for antitumor activity. The document covers synthetic methodologies, quantitative antitumor activity data, potential signaling pathways, and detailed experimental protocols for key biological assays. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

This compound, a local anesthetic, is structurally related to procaine. The exploration of local anesthetics and their analogues as potential anticancer agents is a growing area of research.[1][2] Studies have shown that some local anesthetics can exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as repurposed or lead compounds for new anticancer therapies.[1][2] This guide focuses on the synthesis and antitumor properties of analogues of this compound, providing a foundation for further investigation in this promising area.

Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves the reaction of a substituted aromatic ketone with an amine-containing moiety. A key example from the literature is the synthesis of two analogues, designated as Compound II and Compound V, from o-hydroxybutyrophenone and tris(2-chloroethyl)amine.[3]

General Synthetic Scheme

A generalized synthetic workflow for generating this compound analogues can be conceptualized as a multi-step process, starting from commercially available starting materials and proceeding through key intermediates to the final products, followed by purification and characterization.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Processing cluster_3 Final Product A Substituted Aromatic Ketone C Condensation/ Alkylation Reaction A->C B Amine Reagent B->C D Crude Product C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Pure this compound Analogue F->G

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocol: Synthesis of Analogues II and V

The synthesis of two specific antitumor this compound analogues (II and V) has been reported via the reaction of o-hydroxybutyrophenone with tris(2-chloroethyl)amine. While the detailed experimental parameters are not fully described in the referenced abstract, a general procedure can be inferred.

Materials:

  • o-hydroxybutyrophenone

  • Tris(2-chloroethyl)amine

  • Appropriate solvent (e.g., a high-boiling point polar aprotic solvent like DMF or DMSO)

  • Base (e.g., potassium carbonate or sodium hydride)

Procedure:

  • Dissolve o-hydroxybutyrophenone in the chosen solvent in a reaction flask.

  • Add the base to the solution to deprotonate the hydroxyl group, forming a phenoxide.

  • Add tris(2-chloroethyl)amine to the reaction mixture.

  • Heat the mixture to an elevated temperature and stir for a sufficient time to allow the reaction to proceed to completion. The reaction likely involves N-alkylation and O-alkylation to form the two different analogues.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel to separate the two analogues (II and V).

  • Characterize the purified compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.

Antitumor Activity of this compound Analogues

The antitumor activity of the synthesized this compound analogues can be evaluated using both in vitro and in vivo models.

In Vivo Antitumor Activity

The in vivo antitumor activity of analogues II and V was evaluated in mice implanted with Ehrlich ascites tumor cells. The efficacy is reported as the percentage of treated versus control (% T/C) survival time.

CompoundDose (mg/kg)Antitumor Activity (% T/C)Reference
Analogue II5149
Analogue V50171

Potential Signaling Pathways in Antitumor Activity

The precise signaling pathways through which this compound analogues exert their antitumor effects have not been extensively studied. However, based on the known mechanisms of other local anesthetics like lidocaine, several potential pathways can be postulated.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

VGSCs are often overexpressed in cancer cells and are implicated in tumor progression and metastasis. Local anesthetics are known to block these channels.

This compound Analogue This compound Analogue VGSCs VGSCs This compound Analogue->VGSCs Inhibits Intracellular Na+ Intracellular Na+ VGSCs->Intracellular Na+ Regulates Cell Proliferation Cell Proliferation Intracellular Na+->Cell Proliferation Metastasis Metastasis Intracellular Na+->Metastasis

Caption: Potential inhibition of VGSCs by this compound analogues.

Modulation of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers. Some local anesthetics have been shown to interfere with EGFR signaling.

This compound Analogue This compound Analogue EGFR EGFR This compound Analogue->EGFR Inhibits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Cell Proliferation Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Proliferation Downstream Signaling->Cell Survival

Caption: Potential modulation of EGFR signaling by this compound analogues.

Disruption of Calcium Homeostasis

Intracellular calcium levels are tightly regulated and play a crucial role in various cellular processes, including apoptosis. Disruption of calcium homeostasis can trigger cell death.

This compound Analogue This compound Analogue Calcium Channels Calcium Channels This compound Analogue->Calcium Channels Modulates Intracellular Ca2+ Intracellular Ca2+ Calcium Channels->Intracellular Ca2+ Mitochondrial Stress Mitochondrial Stress Intracellular Ca2+->Mitochondrial Stress Apoptosis Apoptosis Mitochondrial Stress->Apoptosis

Caption: Potential disruption of calcium homeostasis by this compound analogues.

Experimental Protocols for Antitumor Activity Assessment

The following are detailed protocols for standard in vitro assays to evaluate the antitumor activity of synthesized this compound analogues.

General Experimental Workflow

A typical workflow for screening and characterizing the antitumor activity of novel compounds involves a series of in vitro assays to determine cytotoxicity, effects on apoptosis, and cell cycle distribution.

Synthesized Analogue Synthesized Analogue MTT Assay MTT Assay Synthesized Analogue->MTT Assay Apoptosis Assay Apoptosis Assay Synthesized Analogue->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Synthesized Analogue->Cell Cycle Analysis MTT Assay\n(Cytotoxicity) MTT Assay (Cytotoxicity) IC50 Determination IC50 Determination Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Quantification of Apoptosis Quantification of Apoptosis Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Arrest Cell Cycle Arrest MTT Assay->IC50 Determination Apoptosis Assay->Quantification of Apoptosis Cell Cycle Analysis->Cell Cycle Arrest

Caption: Workflow for in vitro antitumor activity assessment.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogues (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogues for 24, 48, or 72 hours. Include a vehicle control (solvent alone).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound analogues

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound analogues at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Principle: This flow cytometry-based assay uses a fluorescent dye (e.g., Propidium Iodide) that binds stoichiometrically to DNA to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound analogues

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound analogues at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The synthesis and evaluation of this compound analogues for antitumor activity represent a promising, albeit underexplored, area of cancer research. The existing data, though limited, suggests that these compounds can exhibit significant antitumor effects. This technical guide provides a framework for the synthesis, biological evaluation, and mechanistic investigation of novel this compound analogues. Further research, including the synthesis of a broader library of analogues and comprehensive structure-activity relationship studies, is warranted to fully elucidate their potential as a new class of anticancer agents. The detailed protocols and workflows provided herein are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ketamine as a Local Anesthetic

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Ketocaine": The term "this compound" is not a recognized pharmacological agent in scientific literature. It is likely a conflation of Ketamine and the common "-caine" suffix for local anesthetics. This guide will focus on the well-documented local anesthetic properties of Ketamine. There are limited historical references to a topically applied substance named "this compound" for labor and dysmenorrhea pain, but its exact composition and mechanism are not well-defined in modern pharmacology.[1][2][3]

This document provides a detailed overview of Ketamine's mechanism of action as a local anesthetic, intended for researchers, scientists, and drug development professionals.

Executive Summary

Ketamine, a well-known dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, also possesses significant local anesthetic properties.[4][5] Its primary mechanism as a local anesthetic involves the blockade of voltage-gated sodium channels (VGSCs) in a manner similar to traditional local anesthetics like lidocaine. This action inhibits the propagation of action potentials along neuronal axons, thereby blocking the transmission of nociceptive signals. Additionally, ketamine's inhibitory effects on other ion channels, including voltage-gated potassium and calcium channels, may contribute to its overall anesthetic and analgesic profile.

Core Mechanism: Blockade of Voltage-Gated Sodium Channels

The principal mechanism underlying Ketamine's local anesthetic effect is the inhibition of VGSCs. These channels are crucial for the generation and propagation of action potentials in neurons. By blocking these channels, ketamine prevents the influx of sodium ions that is necessary for membrane depolarization, thus halting nerve conduction.

Ketamine interacts with VGSCs in a state-dependent manner, showing a higher affinity for the open and inactivated states of the channel compared to the resting state. This is a characteristic feature of many local anesthetics. This "use-dependent" or "phasic" blockade means that the inhibitory effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.

Studies have shown that ketamine blocks both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium channels, which are both important in nociception. It is believed to share a binding site within the pore of the sodium channel with conventional local anesthetics.

Quantitative Data on Sodium Channel Blockade

The potency of ketamine's sodium channel blockade has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy.

Channel/Preparation TypeBlockade TypeIC50 Value (µM)Reference
Rat Skeletal Muscle (Wild-Type)Tonic Blockade800
Rat Skeletal Muscle (Wild-Type)Phasic Blockade2300
Rat Brain IIa Neuronal Isoform (S(+)-ketamine)Resting State240 ± 60
Rat Brain IIa Neuronal Isoform (R(-)-ketamine)Resting State333 ± 93
Human Skeletal Muscle Isoform (S(+)-ketamine)Resting State59 ± 10
Human Skeletal Muscle Isoform (R(-)-ketamine)Resting State181 ± 49
Rat Dorsal Root Ganglion (TTX-s)-146.7
Rat Dorsal Root Ganglion (TTX-r)Resting State866.2
Rat Dorsal Root Ganglion (TTX-r)Inactivated State314.8
Human Neuroblastoma SH-SY5Y Cells-1140
Rat Primary Somatosensory Barrel Cortex Neurons-686.72 ± 39.92
Rat Thalamus Ventral Posteromedial Nucleus Neurons-842.65 ± 87.28

Modulation of Other Ion Channels and Receptors

While VGSC blockade is the primary mechanism for its local anesthetic action, ketamine's effects on other channels and receptors contribute to its complex pharmacological profile.

  • Potassium Channels: Ketamine blocks voltage-gated potassium channels (KDR), which can lead to an increase in the duration of action potentials. This, in turn, can lower the discharge frequency of neurons.

  • Calcium Channels: Ketamine can inhibit L-type calcium channels. In neurons, this blockade may enhance synaptic plasticity, contributing to its antidepressant effects, but it is also partly responsible for psychoactive side effects.

  • NMDA Receptors: Although its central NMDA receptor antagonism is responsible for its dissociative anesthetic and analgesic effects, this action is not the primary driver of its peripheral local anesthetic properties.

  • Other Receptors: Ketamine also interacts with muscarinic, nicotinic, and opioid receptors, which may play a role in its overall analgesic and hypnotic effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Local Anesthesia

The following diagram illustrates the core signaling pathway of local anesthesia via the blockade of voltage-gated sodium channels by ketamine.

LocalAnestheticPathway cluster_membrane Neuronal Membrane cluster_ketamine Ketamine Action NaChannel_Rest VGSC (Resting) NaChannel_Open VGSC (Open) NaChannel_Rest->NaChannel_Open Depolarization NaChannel_Inactive VGSC (Inactive) NaChannel_Open->NaChannel_Inactive Inactivation ActionPotential Action Potential Propagation NaChannel_Open->ActionPotential NaChannel_Inactive->NaChannel_Rest Repolarization NoActionPotential Blocked Action Potential NaChannel_Inactive->NoActionPotential Ketamine Ketamine Ketamine->NaChannel_Open Binds & Blocks Ketamine->NaChannel_Inactive Binds & Blocks

Caption: Ketamine's local anesthetic action via state-dependent VGSC blockade.

Experimental Workflow: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a key experimental method used to study the effects of ketamine on ion channels. The following diagram outlines a typical workflow.

PatchClampWorkflow cluster_prep Cell Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis CellCulture Culture Neuronal Cells (e.g., DRG, SH-SY5Y) CellIsolation Isolate Single Neuron CellCulture->CellIsolation PatchPipette Approach with Micropipette CellIsolation->PatchPipette GigaSeal Form Gigaseal PatchPipette->GigaSeal WholeCell Rupture Membrane (Whole-Cell Configuration) GigaSeal->WholeCell VoltageClamp Apply Voltage-Clamp Protocol WholeCell->VoltageClamp RecordBaseline Record Baseline Current VoltageClamp->RecordBaseline ApplyKetamine Perfuse with Ketamine RecordBaseline->ApplyKetamine RecordKetamine Record Current in Presence of Ketamine ApplyKetamine->RecordKetamine Washout Washout Ketamine RecordKetamine->Washout RecordWashout Record Post-Washout Current Washout->RecordWashout AnalyzeData Analyze Current Traces RecordWashout->AnalyzeData CalculateIC50 Calculate IC50 & Kinetics AnalyzeData->CalculateIC50

References

The Pharmacological Profile of Ketocaine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Ketocaine (also known as Vericaina, Astra 2358, A-2358, and Rec 7-0518) in publicly accessible scientific literature is limited. This document provides a comprehensive overview based on available data. Quantitative values for binding affinities and detailed pharmacokinetic parameters are largely unavailable. The experimental protocols and signaling pathways described are representative of the drug class, as specific details for this compound are not extensively documented.

Introduction

This compound is a topically applied local anesthetic belonging to the butyrophenone class of compounds. It is utilized for its analgesic properties in various localized conditions, including hemorrhoids and anal fissures. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the generation and propagation of pain signals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. A predicted pKa of 9.75 suggests that at physiological pH, a significant portion of this compound exists in its ionized form.[1]

PropertyValueSource
Chemical Name 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-onePubChem[2]
Synonyms Vericaina, Astra 2358, A-2358, Rec 7-0518, Cetocaina, ChetocainaGuidechem[1], PubChem[2]
Molecular Formula C18H29NO2PubChem[2]
Molecular Weight 291.43 g/mol PubChem
Predicted pKa 9.75 ± 0.28Guidechem
XLogP3-AA 4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem

Pharmacodynamics

Mechanism of Action

Like other local anesthetics, this compound exerts its effects by blocking nerve impulse conduction. This is achieved through the inhibition of voltage-gated sodium channels within the nerve cell membrane. The blockade prevents the influx of sodium ions, which is a critical step in the depolarization of the nerve membrane and the subsequent propagation of an action potential.

Signaling Pathway

The primary signaling pathway affected by this compound is the transmission of nociceptive (pain) signals. By blocking voltage-gated sodium channels in sensory neurons, this compound prevents the depolarization of these neurons in response to a painful stimulus. This, in turn, inhibits the transmission of the pain signal to the central nervous system. The specific subtypes of voltage-gated sodium channels that this compound interacts with have not been documented in the available literature.

Local_Anesthetic_Pathway cluster_neuron Sensory Neuron Na_channel Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in This compound This compound This compound->Na_channel Blockade Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Stimulus Noxious Stimulus Stimulus->Na_channel Activates Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 2_hydroxybutyrophenone 2'-Hydroxybutyrophenone This compound This compound 2_hydroxybutyrophenone->this compound diisopropylaminoethyl_chloride Diisopropylaminoethyl Chloride diisopropylaminoethyl_chloride->this compound Base Base (e.g., NaOH or NaH) Base->this compound Solvent Solvent Solvent->this compound Byproduct NaCl Experimental_Workflow cluster_permeation In Vitro Skin Permeation cluster_patchclamp Patch-Clamp Electrophysiology Setup Setup Franz Diffusion Cell Application Apply this compound Formulation Setup->Application Sampling Collect Receptor Fluid Samples Application->Sampling Analysis HPLC Analysis Sampling->Analysis Calculation Calculate Permeation Parameters Analysis->Calculation Cell_Prep Prepare Cells Expressing Sodium Channels Patch Establish Whole-Cell Patch-Clamp Cell_Prep->Patch Record_Baseline Record Baseline Sodium Currents Patch->Record_Baseline Apply_this compound Apply Varying Concentrations of this compound Record_Baseline->Apply_this compound Record_Inhibition Record Current Inhibition Apply_this compound->Record_Inhibition IC50_Calc Calculate IC50 Record_Inhibition->IC50_Calc

References

A Technical Guide to the Chemical and Physical Properties of Ketocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Ketocaine, a topical local anesthetic from the butyrophenone family. It details the core chemical and physical properties, mechanism of action, and relevant experimental protocols for synthesis and characterization. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Core Chemical and Physical Properties

This compound is an amino ether local anesthetic used topically for pain relief.[1] Its fundamental properties are crucial for understanding its formulation, stability, and pharmacological behavior. The key identifiers and computed properties are summarized below.

PropertyValueReference
IUPAC Name 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one[1][2]
Chemical Formula C₁₈H₂₉NO₂[1][2]
Molecular Weight 291.43 g/mol
CAS Number 1092-46-2
Synonyms 2'-(2-(Diisopropylamino)ethoxy)butyrophenone, Ketocainum, Cetocaina
Predicted pKa 9.75 ± 0.28
Predicted Water Solubility (HCl salt) 0.101 mg/mL
Solubility (Experimental) Soluble in DMSO
XLogP3-AA 4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 9

Mechanism of Action

As a local anesthetic, this compound's primary mechanism of action is the blockade of nerve impulses. This is achieved by inhibiting the propagation of action potentials in neurons, which prevents the transmission of pain signals to the central nervous system.

While the specific interactions of this compound have not been exhaustively detailed in publicly available literature, its action can be inferred from the well-understood mechanism of other amino ether local anesthetics. These compounds typically function by reversibly binding to and inactivating voltage-gated sodium channels within the neuronal cell membrane. By blocking sodium influx, the neuron cannot depolarize, and the action potential is halted.

Beyond its anesthetic properties, some studies indicate broader biological activity. This compound has been observed to modify oxygen consumption in tissues with anaerobic metabolism and to inhibit the mitotic activity of human lymphocytes stimulated by phytohemagglutinin. Furthermore, synthetic analogues of this compound have demonstrated interesting antitumor activity in mice with Ehrlich ascites tumor cells, suggesting potential for further pharmacological investigation.

Ketocaine_Mechanism_of_Action cluster_neuron Neuron Axon Na_Channel Voltage-Gated Sodium Channel Pain_Signal_Out Signal to Brain Na_Channel->Pain_Signal_Out Depolarization Pain_Signal_In Pain Signal (Action Potential) Pain_Signal_In->Na_Channel Na+ influx Blocked_Channel Blocked Sodium Channel This compound This compound This compound->Na_Channel Binds & Inhibits No_Signal Pain Signal Blocked Blocked_Channel->No_Signal No Depolarization

Caption: General mechanism of local anesthetics like this compound blocking pain signals.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound. Where specific protocols for this compound are not available, standard, widely accepted methods are described.

Synthesis of this compound via Williamson Ether Synthesis

This compound can be synthesized through a Williamson ether synthesis reaction. This method involves the reaction of an alkoxide (from a phenol) with a primary alkyl halide.

Reactants:

  • 2'-hydroxybutyrophenone (1)

  • Diisopropylaminoethyl chloride (2)

  • A suitable base (e.g., Sodium Hydride, NaH) to deprotonate the phenol.

  • An aprotic polar solvent (e.g., Tetrahydrofuran, THF).

Procedure:

  • Deprotonation: Dissolve 2'-hydroxybutyrophenone in the anhydrous solvent within a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding sodium phenoxide. Stir the mixture until the deprotonation is complete.

  • Nucleophilic Substitution: Add diisopropylaminoethyl chloride to the reaction mixture.

  • Heat the mixture under reflux for several hours to allow the Sₙ2 reaction to proceed to completion.

  • Work-up and Purification: After cooling, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to yield pure this compound (3).

Ketocaine_Synthesis_Workflow cluster_reaction Williamson Ether Synthesis reactant1 2'-hydroxybutyrophenone base Base (e.g., NaH) in Anhydrous Solvent Reaction_Vessel + reactant2 Diisopropylaminoethyl chloride base->Reaction_Vessel Heat/Reflux purification Work-up & Purification Reaction_Vessel->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Protocol for Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

  • Capillary tubes (sealed at one end).

  • Sample of purified this compound.

Procedure:

  • Sample Preparation: Load a small amount of finely powdered, dry this compound into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Determination:

    • For an unknown compound, perform a rapid heating to get an approximate melting range.

    • For a more precise measurement, heat rapidly to about 20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range. A pure compound will exhibit a sharp melting range (typically < 2 °C).

Protocol for Solubility Assessment

Determining solubility is essential for developing formulations. A standard shake-flask method can be employed.

Materials:

  • Purified this compound.

  • A selection of solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values).

  • Vials with screw caps.

  • Orbital shaker or vortex mixer.

  • Analytical balance.

  • Centrifuge.

  • Spectrophotometer or HPLC for quantification.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a vial. This ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved this compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

References

In Vitro Characterization of Ketocaine Activity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research providing specific quantitative in vitro activity data for Ketocaine is limited. This guide, therefore, outlines the established experimental protocols and conceptual frameworks used to characterize local anesthetics in vitro. The principles and methods described herein are directly applicable to the investigation of this compound's pharmacological profile.

Introduction: The Landscape of Local Anesthetic Action

Local anesthetics exert their effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. The result is a transient and localized loss of sensation.[1][2] In vitro studies are fundamental to elucidating the precise mechanism of action, potency, and potential liabilities of novel local anesthetic candidates like this compound. These studies provide a controlled environment to dissect the molecular interactions between the drug and its target.

Core Mechanism of Action: Sodium Channel Blockade

The prevailing mechanism of action for local anesthetics involves their interaction with a common binding region within the pore of voltage-gated sodium channels.[1] Many of these drugs, which include both charged and electroneutral compounds, interact with a phenylalanine residue in the IVS6 helix of the channel.[1] The blockade is often state-dependent, meaning the drug may have a higher affinity for the open or inactivated states of the channel compared to the resting state. This property contributes to the frequency-dependent block observed with many local anesthetics, where the degree of inhibition increases with the frequency of nerve stimulation.[1]

Signaling Pathway of Sodium Channel Inhibition

The interaction of a local anesthetic with a voltage-gated sodium channel can be visualized as a direct obstruction of the ion permeation pathway. This prevents the conformational changes required for ion translocation, effectively halting nerve impulse transmission.

SodiumChannelBlockade cluster_membrane Neuronal Membrane Na_channel_resting Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel_inactivated Sodium Channel (Inactivated State) Na_channel_open->Na_channel_inactivated inactivates Na_channel_blocked Sodium Channel (Blocked State) Na_channel_open->Na_channel_blocked ActionPotential Action Potential Propagation Na_channel_open->ActionPotential Na+ influx Na_channel_inactivated->Na_channel_resting recovers via Repolarization Na_channel_inactivated->Na_channel_blocked NoActionPotential Action Potential Blocked Na_channel_blocked->NoActionPotential Depolarization Membrane Depolarization Depolarization->Na_channel_resting opens Repolarization Membrane Repolarization This compound This compound This compound->Na_channel_open binds This compound->Na_channel_inactivated binds

Caption: Signaling pathway of local anesthetic-induced sodium channel blockade.

Quantitative Data on Local Anesthetic Activity

Due to the limited availability of specific in vitro data for this compound in the provided search results, the following table presents illustrative data for other local anesthetics. This data is representative of what would be generated in the experimental protocols described in the subsequent sections to characterize this compound's activity.

CompoundPreparationIC50 (µM)Assay TypeReference Cell/Tissue
LidocaineIsolated Nerve FibersVaries by fiber typeConduction BlockadeRat Sural Nerve
TetracaineIsolated Nerve FibersVaries by fiber typeConduction BlockadeRat Sural Nerve
BupivacaineIsolated Nerve FibersVaries by fiber typeConduction BlockadeRat Sural Nerve
LidocaineCloned Human Cardiac Na+ Channels~33% reduction in QmaxVoltage ClampHEK-293 Cells

Experimental Protocols

Isolated Nerve Fiber Conduction Assay

This ex vivo method directly assesses the ability of a compound to block nerve impulse conduction.

Objective: To determine the concentration-dependent effect of this compound on the compound action potential of isolated nerve fibers.

Methodology:

  • Tissue Preparation: Isolate a nerve bundle (e.g., sciatic nerve from a frog or sural nerve from a rat) and place it in a recording chamber with separate pools for stimulation, recording, and drug application.

  • Stimulation and Recording: Use stimulating electrodes to elicit a compound action potential (CAP) and recording electrodes to measure the amplitude and conduction velocity of the CAP.

  • Drug Application: Apply increasing concentrations of this compound to the nerve segment in the drug application pool.

  • Data Acquisition: Record the CAP at various time points after drug application and for each concentration.

  • Analysis: Calculate the percentage inhibition of the CAP amplitude for each concentration of this compound and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK-293 or CHO) stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7, which is relevant for pain).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).

  • Drug Perfusion: Perfuse the cell with a solution containing a known concentration of this compound.

  • Data Acquisition: Record sodium currents before, during, and after drug application for each voltage protocol.

  • Analysis: Measure the reduction in peak sodium current to determine the IC50 for the resting state block. Use protocols with varying frequencies of depolarization to assess frequency-dependent block. Apply pre-pulses to different voltages to assess the affinity of this compound for the inactivated state.

PatchClampWorkflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK-293 with Nav1.7) Plating Plate cells on coverslips CellCulture->Plating Seal Form gigaseal on cell Plating->Seal PatchPipette Prepare patch pipette (internal solution) PatchPipette->Seal WholeCell Rupture membrane for whole-cell configuration Seal->WholeCell VoltageProtocol Apply voltage protocols WholeCell->VoltageProtocol RecordBaseline Record baseline Na+ current VoltageProtocol->RecordBaseline ApplyDrug Perfuse with this compound RecordBaseline->ApplyDrug RecordDrugEffect Record Na+ current in presence of drug ApplyDrug->RecordDrugEffect MeasureCurrent Measure peak current amplitude RecordDrugEffect->MeasureCurrent CalculateBlock Calculate % block MeasureCurrent->CalculateBlock DoseResponse Generate dose-response curve CalculateBlock->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Conclusion

While direct in vitro studies on this compound are not widely available in the public domain, the methodologies for characterizing local anesthetics are well-established. A comprehensive in vitro evaluation of this compound would involve a combination of isolated nerve fiber assays to confirm its anesthetic properties and detailed patch-clamp electrophysiology to elucidate its mechanism of action at the molecular level. The data generated from these studies would be crucial for understanding its potency, selectivity, and potential for clinical development.

References

Initial Investigations into Ketocaine's Therapeutic Potential: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketocaine, an amino ether local anesthetic belonging to the butyrophenone family, has been the subject of initial investigations exploring its therapeutic potential beyond simple topical pain relief. Marketed in Italy as Vericaina, its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels, a characteristic shared with other local anesthetics. This mode of action effectively interrupts nerve impulse transmission, resulting in localized analgesia. Preclinical and clinical explorations have delved into its utility in managing pain associated with primary dysmenorrhea, the potential antitumor properties of its analogues, and its efficacy in combination with corticosteroids for treating hemorrhoidal disease. This technical guide synthesizes the core findings from these initial studies, presenting available quantitative data, outlining experimental approaches, and visualizing the fundamental mechanism of action. However, a comprehensive understanding of this compound's broader therapeutic applications is currently constrained by the limited availability of in-depth preclinical and clinical data, including detailed experimental protocols and extensive pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its local anesthetic effect by reversibly binding to and inhibiting voltage-gated sodium channels in neuronal cell membranes.[1] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1] By blocking nerve impulse conduction, this compound produces a temporary loss of sensation in the area of application. The molecular structure of local anesthetics, including an aromatic ring, an intermediate linkage, and a tertiary amine, dictates their clinical properties such as lipid solubility, potency, and duration of action.[1][2]

Ketocaine_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel_blocked Sodium Channel (Blocked State) Na_channel_open->Na_channel_blocked Na_ion_in Na+ Ions (Intracellular) Na_channel_open->Na_ion_in No_impulse Blocked Nerve Impulse (Analgesia) Na_channel_blocked->No_impulse Na_ion_out Na+ Ions (Extracellular) Na_ion_out->Na_channel_open Influx Na_ion_out->Na_channel_blocked Influx prevented Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->Na_channel_open Opens Channel This compound This compound This compound->Na_channel_blocked Binds to and blocks channel Dysmenorrhea_Trial_Workflow P 23 Women with Primary Dysmenorrhea R Randomized, Double-Blind, Cross-Over Design P->R C1 Menstrual Cycle 1 R->C1 C2 Menstrual Cycle 2 R->C2 T1 Topical this compound Compress (1g in 10% ethanol) C1->T1 P1 Placebo Compress C2->P1 A Pain Relief Assessment T1->A P1->A

References

An In-Depth Technical Guide to the Butyrophenone Class of Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The butyrophenones are a class of drugs, first discovered in the late 1950s, that have become significant in the fields of antipsychotic and antiemetic treatments.[1] While primarily known for their neuroleptic properties, several members of this class exhibit potent sedative and anesthetic effects, leading to their use in veterinary medicine and as adjuncts in human anesthesia. This technical guide provides a comprehensive overview of the butyrophenone class of anesthetics, focusing on their core pharmacology, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy and mechanism of action.

The anesthetic and sedative properties of butyrophenones are primarily attributed to their potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] This guide will delve into the intricate signaling pathways affected by these compounds and present quantitative data on their receptor binding affinities, potency, and pharmacokinetic profiles. Detailed experimental protocols are provided to aid researchers in the evaluation of existing and novel butyrophenone derivatives.

Core Pharmacology and Mechanism of Action

The primary mechanism of action for the anesthetic effects of butyrophenones is the blockade of dopamine D2 receptors.[2][3] These G protein-coupled receptors are predominantly expressed in the brain, and their inhibition leads to a reduction in neuronal activity, resulting in sedation and a state of neuroleptanalgesia. Beyond their high affinity for D2 receptors, many butyrophenones also interact with other receptor systems, including serotonin (5-HT), alpha-adrenergic, and histamine receptors, which contributes to their broad pharmacological profile, including antiemetic and cardiovascular effects.

Signaling Pathways

The binding of a butyrophenone antagonist to the D2 receptor modulates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-mediated pathway.

G Protein-Dependent Signaling

D2 receptors are coupled to Gαi/o proteins. Upon antagonist binding, the inhibition of adenylyl cyclase is prevented, leading to downstream effects on cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

G_Protein_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC inhibits Butyrophenone Butyrophenone (Antagonist) Butyrophenone->D2R blocks Dopamine Dopamine (Agonist) Dopamine->D2R activates ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (Reduced Neuronal Excitability) PKA->Downstream phosphorylates targets

G Protein-Dependent D2 Receptor Signaling Pathway.

β-Arrestin-Mediated Signaling

β-arrestin signaling is another crucial pathway affected by D2 receptor ligands. This pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor GRK GRK D2R->GRK phosphorylates Beta_Arrestin β-Arrestin2 D2R->Beta_Arrestin recruits Butyrophenone Butyrophenone (Antagonist) Butyrophenone->D2R blocks Dopamine Dopamine (Agonist) Dopamine->D2R activates Clathrin Clathrin Beta_Arrestin->Clathrin interacts with Signaling_Complex Signaling Complex (e.g., Akt/GSK3) Beta_Arrestin->Signaling_Complex scaffolds Internalization Receptor Internalization Clathrin->Internalization mediates

β-Arrestin-Mediated D2 Receptor Signaling Pathway.

Quantitative Data on Butyrophenone Anesthetics

The following tables summarize key quantitative data for prominent butyrophenone derivatives.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD2D15-HT2Aα1-AdrenergicH1
Haloperidol 0.28 - 1.5200 - 5003.0 - 10.05 - 201000
Droperidol ~0.5>1000~5.0~1.0>1000
Benperidol ~0.1>1000~10.0~30.0>1000
Azaperone ~10.0>1000~20.0~5.0~50.0

Data compiled from various sources. Exact values can vary depending on experimental conditions.

Table 2: Potency and Toxicity Data

CompoundSpeciesED50 (Anesthesia/Sedation)LD50Therapeutic Index (LD50/ED50)
Haloperidol Rat (i.p.)0.5 - 1.0 mg/kg (catalepsy)65 mg/kg (i.p.)~65-130
Droperidol Mouse (i.v.)-20 - 43 mg/kg-
Rat (i.v.)-30 mg/kg-
Azaperone Pig (i.m.)0.2 - 2.5 mg/kg (sedation)> 40 mg/kg (i.m.)> 16-200

Table 3: Pharmacokinetic Parameters

CompoundSpeciesRouteBioavailability (%)T1/2 (hours)Vd (L/kg)Clearance
Haloperidol HumanOral60 - 7014.5 - 36.718 - 220.5 - 1.0 L/h/kg
HumanIMHigh~21--
HumanIV100~26--
Droperidol HumanIMHigh~2.2~1.5~0.7 L/h/kg
Azaperone PigIMHigh0.33 (alpha), 2.5 (beta)--
PigOral----

Structure-Activity Relationships (SAR)

The anesthetic and antipsychotic activity of butyrophenones is highly dependent on their chemical structure. Key structural features that influence their pharmacological properties include:

  • Fluorinated Phenyl Ring: A fluorine atom at the para-position of the phenyl ring attached to the carbonyl group is crucial for high potency.

  • Butyrophenone Chain: The three-carbon (propyl) chain between the carbonyl group and the nitrogen atom is optimal for activity. Shortening or lengthening this chain decreases potency.

  • Tertiary Amine: A tertiary amine, typically incorporated into a piperidine or piperazine ring, is essential.

  • Substitution on the Piperidine/Piperazine Ring: The nature of the substituent at the 4-position of the piperidine or piperazine ring significantly influences receptor selectivity and potency.

Experimental Protocols

Synthesis of Haloperidol (Illustrative)

The synthesis of haloperidol is a multi-step process. An illustrative pathway involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine This intermediate can be synthesized from 4-chlorophenylmagnesium bromide and 1-benzyl-4-piperidone, followed by debenzylation.

Step 2: Synthesis of 4-chloro-1-(4-fluorophenyl)-1-butanone This can be achieved via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.

Step 3: Coupling Reaction 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-1-(4-fluorophenyl)-1-butanone in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) to yield haloperidol.

Haloperidol_Synthesis cluster_reactants Reactants Reactant1 4-(4-chlorophenyl)-4- hydroxypiperidine Reaction_Conditions Base (e.g., K2CO3) Solvent (e.g., Toluene) Heat Reactant1->Reaction_Conditions Reactant2 4-chloro-1-(4-fluorophenyl) -1-butanone Reactant2->Reaction_Conditions Haloperidol Haloperidol Reaction_Conditions->Haloperidol forms Purification Purification (Crystallization) Haloperidol->Purification Final_Product Final Product Purification->Final_Product

Illustrative Synthesis Workflow for Haloperidol.
In Vitro Receptor Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a butyrophenone compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [3H]-Spiperone).

  • Test butyrophenone compound.

  • Non-specific binding control (e.g., unlabeled haloperidol at high concentration).

  • Assay buffer.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test butyrophenone compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - D2R Membranes - [3H]-Spiperone - Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for Topical Ketoprofen and Lidocaine Formulation

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The term "Ketocaine" is not a standard recognized pharmaceutical term. The following application notes and protocols are based on scientific literature for a combination topical formulation of Ketoprofen and Lidocaine, which are the likely active pharmaceutical ingredients in a product termed "this compound." This information is intended for research, scientific, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the formulation and evaluation of a topical analgesic and anti-inflammatory preparation containing Ketoprofen and Lidocaine. This combination leverages the anti-inflammatory properties of a nonsteroidal anti-inflammatory drug (NSAID) and the local anesthetic effects of Lidocaine for the management of localized pain.[1][2] The topical route of administration offers the advantage of localized drug delivery, minimizing systemic side effects often associated with oral administration of NSAIDs.[3][4]

Formulation Details

Various formulations can be developed to deliver Ketoprofen and Lidocaine topically, including gels, creams, and ointments.[5] A common approach is the use of a transdermal gel, which can provide a cosmetically elegant and easy-to-apply vehicle for drug delivery. A representative formulation composition is provided in Table 1.

Table 1: Representative Formulation Composition of a Ketoprofen and Lidocaine Topical Gel

Ingredient Function Concentration (% w/w)
KetoprofenActive Pharmaceutical Ingredient (NSAID)5.0 - 15.0
Lidocaine HClActive Pharmaceutical Ingredient (Local Anesthetic)0.5 - 5.0
Gelling Agent (e.g., Carbopol 940)Thickener1.0 - 2.0
Solvent (e.g., Ethanol)Solubilizer, Penetration Enhancer10.0 - 20.0
Co-solvent (e.g., Propylene Glycol)Solubilizer, Humectant5.0 - 10.0
Neutralizing Agent (e.g., Triethanolamine)pH adjusterq.s. to pH 6.5-7.5
Purified WaterVehicleq.s. to 100

Experimental Protocols

Formulation Preparation Protocol (for a 100g batch of 5% Ketoprofen/2% Lidocaine Gel)
  • Preparation of the Gel Base:

    • In a beaker, accurately weigh 1.0 g of Carbopol 940 and disperse it in 60 g of purified water with constant stirring using an overhead stirrer.

    • Allow the dispersion to hydrate for at least 2 hours to ensure complete swelling of the polymer.

  • Preparation of the Active Ingredient Solution:

    • In a separate beaker, accurately weigh 5.0 g of Ketoprofen and 2.0 g of Lidocaine HCl.

    • Add 15.0 g of ethanol and 10.0 g of propylene glycol to the beaker containing the active ingredients.

    • Stir the mixture with a magnetic stirrer until all the active ingredients are completely dissolved.

  • Mixing and Gelling:

    • Slowly add the active ingredient solution to the hydrated Carbopol 940 dispersion while stirring continuously.

    • Continue stirring until a homogenous mixture is obtained.

    • Add triethanolamine dropwise while monitoring the pH of the gel. Continue adding until the pH of the formulation reaches approximately 7.0.

    • Add purified water to make up the final weight to 100 g and mix thoroughly.

  • Deaeration:

    • Allow the prepared gel to stand for a few hours to remove any entrapped air bubbles.

In Vitro Skin Permeation Study Protocol (Franz Diffusion Cell)

This protocol is designed to evaluate the rate and extent of drug permeation through a skin model.

  • Skin Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., rat or porcine).

    • Carefully remove any subcutaneous fat and hair.

    • Store the prepared skin at -20°C until use.

  • Franz Diffusion Cell Setup:

    • Mount the thawed skin sample on a Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4) and maintain the temperature at 32 ± 0.5°C with constant stirring.

  • Sample Application and Collection:

    • Accurately weigh and apply approximately 1 g of the Ketoprofen-Lidocaine gel to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the concentration of Ketoprofen and Lidocaine in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Table 2: Example In Vitro Permeation Data for Ketoprofen and Lidocaine

Formulation VehicleActive IngredientCumulative Amount Permeated after 24h (µg/cm²)
Pentravan® with Tinctura CapsiciKetoprofen2367.12 ± 233.18
Pentravan® with Tinctura CapsiciLidocaine HCl970.66 ± 95.41
Pentravan® with Ethanol & CamphorKetoprofenStatistically significant increase compared to Pentravan® alone
Pentravan® with Ethanol & MentholKetoprofenStatistically significant increase compared to Pentravan® alone

Data adapted from a study evaluating the in vitro permeation of ketoprofen and lidocaine hydrochloride from a transdermal vehicle with various excipients.

Stability Study Protocol

This protocol outlines a stability-indicating assay to determine the shelf-life of the formulation.

  • Sample Storage:

    • Store the formulated gel in its final intended packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Testing Intervals:

    • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Testing:

    • Visual Inspection: Observe for any changes in color, odor, consistency, and phase separation.

    • pH Measurement: Measure the pH of the gel.

    • Viscosity Measurement: Determine the viscosity using a suitable viscometer.

    • Assay of Active Ingredients: Quantify the amount of Ketoprofen and Lidocaine using a validated stability-indicating HPLC method. The method should be able to separate the active ingredients from their degradation products.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 Stability Assessment Formulation Formulation Design (Selection of Excipients) Preparation Preparation of Gel Batches Formulation->Preparation Characterization Physicochemical Characterization (pH, Viscosity, Appearance) Preparation->Characterization Stability Stability Studies (ICH Guidelines) Preparation->Stability Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Characterization->Permeation Release In Vitro Drug Release Characterization->Release Analysis HPLC Analysis for Drug Content & Degradation Permeation->Analysis Release->Analysis Stability->Analysis

Caption: Workflow for the development and evaluation of a topical formulation.

Simplified Signaling Pathway for Dual-Action Pain Relief

G cluster_ketoprofen Ketoprofen Action cluster_lidocaine Lidocaine Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ketoprofen Ketoprofen Ketoprofen->COX1_COX2 Inhibits Nerve_Impulse Nerve Impulse Na_Channel Voltage-Gated Sodium Channels Nerve_Impulse->Na_Channel Depolarization Nerve Depolarization Na_Channel->Depolarization Pain_Signal Pain Signal to Brain Depolarization->Pain_Signal Lidocaine Lidocaine Lidocaine->Na_Channel Blocks

Caption: Dual mechanism of action for topical pain relief.

Mechanism of Action

The therapeutic efficacy of the Ketoprofen and Lidocaine topical formulation stems from the complementary mechanisms of its active ingredients.

  • Ketoprofen: As a nonsteroidal anti-inflammatory drug, ketoprofen works by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, ketoprofen reduces inflammation and alleviates pain at the site of application.

  • Lidocaine: Lidocaine is a local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal membrane of sensory nerves in the skin. This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials. Consequently, the transmission of pain signals from the peripheral nerves to the brain is inhibited, resulting in a numbing sensation and localized pain relief.

References

Application Notes and Protocols for the Analytical Detection of Ketocaine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocaine is a local anesthetic agent whose detection in biological matrices is crucial for various applications, including clinical toxicology, forensic analysis, and pharmacokinetic studies. Due to its structural similarities to other local anesthetics, such as cocaine, developing specific and reliable analytical methods is paramount to avoid potential misidentification and ensure accurate quantification. These application notes provide detailed protocols for the detection of this compound in biological samples, primarily focusing on advanced chromatographic and mass spectrometric techniques. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar local anesthetics and provide a strong foundation for method development and validation.

Sample Preparation

Effective sample preparation is critical for removing interferences from complex biological matrices like blood, plasma, and urine, and for concentrating the analyte of interest.[1] The choice of extraction technique depends on the analyte's properties, the nature of the biological sample, and the sensitivity required for the analytical method.[2]

Commonly used sample preparation techniques for local anesthetics include:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples by adding an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid).[1]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2]

  • Solid-Phase Extraction (SPE): A highly selective and efficient method that uses a solid sorbent to isolate the analyte from the sample.[1] This technique can effectively remove interferences and concentrate the analyte, leading to cleaner extracts and improved sensitivity.

Analytical Methodologies

The following sections detail protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in biological samples, particularly at higher concentrations. The following protocol is adapted from validated methods for lidocaine.

Table 1: HPLC-UV Method Parameters for this compound Analysis (Adapted from Lidocaine Methods)

ParameterCondition
Chromatographic Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and phosphate buffer (pH adjusted)
Example: Acetonitrile:Water with 5% acetic acid (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 25°C)
UV Detection Wavelength 210 nm or 254 nm
Internal Standard (IS) Procainamide or other suitable analog

Experimental Protocol: HPLC-UV Analysis of this compound in Human Serum

  • Sample Preparation (LLE):

    • To 1.0 mL of serum sample in a centrifuge tube, add a known concentration of the internal standard.

    • Add 1.0 mL of an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).

    • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank serum with known concentrations of this compound.

    • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Quantitative Data Summary (Based on similar local anesthetics):

AnalyteMatrixLinearity RangeLOQRecoveryReference
LidocaineSerum50 - 5000 ng/mL50 ng/mL81.0 - 97.7%
LidocainePlasma20 - 1000 ng/mL20 ng/mL96.6%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the detection of this compound. It is a confirmatory technique often used in forensic toxicology. The following protocol is based on methods for the simultaneous determination of various local anesthetics.

Table 2: GC-MS Method Parameters for this compound Analysis

ParameterCondition
GC Column DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Experimental Protocol: GC-MS Analysis of this compound in Urine

  • Sample Preparation (SPE):

    • To 5 mL of urine, add an internal standard.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.

    • Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1-2 µL of the prepared sample into the GC-MS system.

    • Acquire data in either full scan mode for identification or SIM mode for quantification, monitoring characteristic ions of this compound and the internal standard.

Quantitative Data Summary (Based on similar local anesthetics):

AnalyteMatrixLinearity RangeLOQRecoveryReference
TetracainePlasma/UrineNot specified~100 ng/mL73-95%
LidocainePlasma/UrineNot specified~50 ng/mL73-95%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its exceptional sensitivity and specificity. This method is highly recommended for detecting low concentrations of this compound and for differentiating it from structurally similar compounds like cocaine.

Table 3: LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
LC Column C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate
Example: Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of a this compound standard. Precursor ion ([M+H]⁺) and characteristic product ions will be selected.
Internal Standard A stable isotope-labeled analog of this compound (ideal) or a structurally similar compound.

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation (PPT):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness or inject directly if the sensitivity is adequate.

    • If evaporated, reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Monitor the specific MRM transitions for this compound and the internal standard for highly selective quantification.

Quantitative Data Summary (Based on similar local anesthetics):

AnalyteMatrixLinearity RangeLOQRecoveryReference
LidocainePlasma0.10 - 201.80 ng/mL0.10 ng/mLNot specified
DibucaineSerumNot specifiedNot specifiedNot specified

Visualization of Experimental Workflow and Logical Relationships

General Workflow for this compound Detection in Biological Samples

G General Workflow for this compound Detection cluster_sample Sample Collection & Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Biological Sample (Blood, Plasma, Urine) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation HPLC HPLC-UV Preparation->HPLC Analysis GCMS GC-MS Preparation->GCMS Analysis LCMSMS LC-MS/MS Preparation->LCMSMS Analysis Data Data Acquisition & Processing HPLC->Data GCMS->Data LCMSMS->Data Report Quantification & Reporting Data->Report

Caption: A generalized workflow for the detection of this compound in biological samples.

Logical Relationship for Method Selection

G Method Selection Logic for this compound Analysis Concentration Expected this compound Concentration High_Conc High (µg/mL range) Concentration->High_Conc Low_Conc Low (ng/mL or pg/mL range) Concentration->Low_Conc Purpose Purpose of Analysis Screening Screening Purpose->Screening Confirmation Confirmation/ Quantification Purpose->Confirmation HPLC_UV HPLC-UV High_Conc->HPLC_UV LC_MSMS LC-MS/MS Low_Conc->LC_MSMS Screening->HPLC_UV GC_MS GC-MS Confirmation->GC_MS Confirmation->LC_MSMS

Caption: Decision tree for selecting an appropriate analytical method for this compound.

Postulated Metabolic Pathway of this compound

Note: As specific metabolic pathways for this compound are not well-documented, the following is a postulated pathway based on the metabolism of other ester-type local anesthetics like procaine and tetracaine.

Ester-type local anesthetics are primarily metabolized by plasma pseudocholinesterases through hydrolysis of the ester linkage.

G Postulated Metabolic Pathway of this compound This compound This compound (Parent Drug) Hydrolysis Plasma Pseudocholinesterases (Ester Hydrolysis) This compound->Hydrolysis Metabolite1 Metabolite 1 (e.g., Diisopropylaminoethanol derivative) Metabolite2 Metabolite 2 (e.g., Butyrophenone derivative) Hydrolysis->Metabolite1 Hydrolysis->Metabolite2

Caption: Postulated metabolic hydrolysis of this compound by plasma esterases.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the detection and quantification of this compound in biological samples. While specific data for this compound is limited, the provided information, based on structurally related compounds, offers a solid starting point for method development and validation. The use of LC-MS/MS is highly recommended for achieving the best sensitivity and specificity, which is crucial for distinguishing this compound from other local anesthetics, particularly in forensic and clinical settings. Further research is needed to establish the specific metabolic pathways of this compound to develop even more comprehensive analytical strategies.

References

Application Notes and Protocols for the Study of Ketocaine in Peripheral Nerve Blocks

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are compiled for research and development purposes. Ketocaine is a local anesthetic with limited recent scientific literature, particularly regarding its specific application in peripheral nerve blocks. The information presented herein is based on available historical data for topical use and extrapolated from the general pharmacology of local anesthetics. Researchers should exercise caution and conduct thorough preliminary studies to validate any of the described methodologies for their specific research needs.

Introduction

This compound is an amino ether local anesthetic of the butyrophenone family.[1] Historically, it has been used topically for pain relief and is marketed in Italy.[1] Clinical studies from the 1970s and 1980s have explored its efficacy in providing localized analgesia for conditions such as labor pain, primary dysmenorrhea, and as a local anesthetic for skin graft harvesting.[2][3][4] While these studies support its local anesthetic properties, there is a notable absence of contemporary research investigating its use, efficacy, and safety for peripheral nerve blocks.

These application notes aim to provide a framework for researchers and drug development professionals interested in evaluating this compound as a potential agent for peripheral nerve blockade. This will be achieved by summarizing the known data, proposing a likely mechanism of action based on its drug class, and providing detailed, albeit hypothetical, protocols for preclinical evaluation.

Pharmacology and Mechanism of Action (Presumed)

Like other local anesthetics, this compound is presumed to exert its effects by blocking voltage-gated sodium channels within the neuronal membrane. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. The result is a transient and reversible loss of sensation in the area innervated by the targeted nerve.

The chemical structure of a local anesthetic, including its lipophilic aromatic ring, intermediate linkage, and hydrophilic amine group, dictates its potency, onset, and duration of action. This compound's specific characteristics in a peripheral nerve block context, such as its pKa, lipid solubility, and protein binding affinity, have not been extensively documented in recent literature.

Presumed Signaling Pathway

The following diagram illustrates the generally accepted mechanism of action for local anesthetics at the voltage-gated sodium channel.

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) p1 p2 p3 p4 NaChannel Voltage-Gated Sodium Channel (Resting State) Ketocaine_unionized This compound (B) Ketocaine_unionized_in This compound (B) Ketocaine_unionized->Ketocaine_unionized_in Lipophilic Penetration Ketocaine_ionized This compound (BH+) Ketocaine_ionized_in This compound (BH+) Ketocaine_unionized_in->Ketocaine_ionized_in Re-equilibration (Intracellular pH) NaChannel_blocked Blocked Sodium Channel Ketocaine_ionized_in->NaChannel_blocked Binds to receptor inside the channel Block Blockade of Na+ influx NaChannel_blocked->Block

Caption: Presumed mechanism of this compound action on a voltage-gated sodium channel.

Quantitative Data Summary

The following tables summarize the limited quantitative data available from historical studies on the topical application of this compound. This data may offer preliminary insights into its potential duration and efficacy.

Table 1: Efficacy of Topically Applied this compound in Human Studies

Clinical ApplicationSubjectsThis compound FormulationEfficacy OutcomeOnset of ActionMean Duration of Action (Range)Reference
Labor Pain25 PrimigravidaeCompresses with 10% ethanol solution19/25 reported good or moderate pain reliefNot specified2.5 hours (1-5 hours)
Primary Dysmenorrhea23 WomenCompresses with 1g in 10% ethanol solution19/23 reported good or moderate pain relief30-60 minutes3 hours (1.5-5 hours)
Anesthesia for Skin Grafts86 PatientsAstra 2337 this compound-soaked pads85/86 achieved adequate analgesia~1 hour applicationAt least 8 hours

Note: The concentrations and formulations used in these topical studies may not be directly applicable to perineural injection for peripheral nerve blocks.

Proposed Preclinical Experimental Protocols

Due to the lack of specific published protocols for this compound in peripheral nerve block studies, the following methodologies are proposed based on standard preclinical models used for evaluating other local anesthetics.

Experiment 1: In Vitro Assessment of Sodium Channel Blockade

Objective: To determine the potency and kinetics of this compound in blocking voltage-gated sodium channels in isolated neurons.

Methodology:

  • Cell Culture: Dorsal root ganglion (DRG) neurons will be harvested from neonatal rats and cultured according to standard laboratory procedures.

  • Electrophysiology: Whole-cell patch-clamp recordings will be performed on cultured DRG neurons.

  • Drug Application: this compound solutions of varying concentrations will be applied to the cultured neurons.

  • Data Acquisition: Sodium currents will be elicited by voltage steps. The tonic and use-dependent block of sodium channels by this compound will be measured.

  • Analysis: The concentration-response curve for this compound will be generated to determine its IC50 (half-maximal inhibitory concentration).

Experiment 2: In Vivo Evaluation of Peripheral Nerve Block in a Rodent Model

Objective: To assess the efficacy, duration of action, and potential neurotoxicity of this compound in a rat sciatic nerve block model.

Methodology:

  • Animal Model: Adult Sprague-Dawley rats will be used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Nerve Block Procedure:

    • Animals will be lightly anesthetized.

    • The sciatic nerve will be located using a nerve stimulator or ultrasound guidance.

    • A single perineural injection of this compound solution (at various concentrations) or a vehicle control will be administered. A positive control group receiving a standard local anesthetic (e.g., lidocaine or bupivacaine) should be included.

  • Assessment of Sensory Block:

    • The hot plate test or von Frey filament test will be used to assess the thermal and mechanical sensory thresholds of the hind paw at baseline and at regular intervals post-injection.

    • The duration of the sensory block is defined as the time taken for the sensory threshold to return to baseline.

  • Assessment of Motor Block:

    • A motor function scale will be used to evaluate the degree of motor impairment of the hind limb at regular intervals.

    • The duration of the motor block is defined as the time to recovery of normal motor function.

  • Neurotoxicity Assessment:

    • At the end of the study period (e.g., 7 days post-injection), animals will be euthanized.

    • The sciatic nerve tissue at the injection site will be harvested for histological analysis to assess for signs of inflammation, demyelination, or axonal damage.

Visualizations of Experimental Workflows

In Vitro Patch-Clamp Workflow

In_Vitro_Workflow start Start culture Culture Neonatal Rat Dorsal Root Ganglion (DRG) Neurons start->culture patch_clamp Perform Whole-Cell Patch-Clamp Recordings culture->patch_clamp apply_drug Apply Varying Concentrations of this compound patch_clamp->apply_drug record_currents Elicit and Record Sodium Currents apply_drug->record_currents analysis Analyze Tonic and Use-Dependent Block record_currents->analysis determine_ic50 Determine IC50 analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro assessment of this compound's sodium channel blocking activity.

In Vivo Sciatic Nerve Block Workflow

In_Vivo_Workflow start Start baseline Establish Baseline Sensory and Motor Function in Rats start->baseline injection Perform Sciatic Nerve Block with: - this compound (various doses) - Vehicle Control - Positive Control (e.g., Lidocaine) baseline->injection assessment Assess Sensory and Motor Block at Regular Time Intervals injection->assessment data_analysis Determine Onset, Duration, and Degree of Blockade assessment->data_analysis histology Harvest Sciatic Nerve for Histological Analysis (Day 7) assessment->histology After observation period end End data_analysis->end neurotoxicity Assess for Neurotoxicity histology->neurotoxicity neurotoxicity->end

Caption: Workflow for in vivo evaluation of this compound in a rat sciatic nerve block model.

Conclusion

The available data on this compound is insufficient to provide definitive protocols for its use in peripheral nerve block studies. The historical focus on topical application suggests it possesses local anesthetic properties, but its efficacy, safety, and pharmacokinetic profile when administered perineurally are unknown. The proposed preclinical protocols offer a starting point for a systematic investigation into the potential of this compound as a modern agent for peripheral nerve blockade. Any research in this area should proceed with a clear understanding of the limited existing knowledge and a rigorous, stepwise approach to characterization and safety assessment.

References

Application Notes and Protocols for Testing Ketocaine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocaine is a local anesthetic agent indicated for the relief of pain and discomfort associated with conditions such as hemorrhoids and anal fissures.[1][2] Its therapeutic effect is primarily attributed to its ability to block nerve signal transmission in the applied area, thereby inducing localized analgesia.[2] Like other local anesthetics, the principal mechanism of action for this compound is the blockade of voltage-gated sodium channels within the neuronal membrane.[3][4] By inhibiting sodium influx, this compound prevents the generation and conduction of action potentials, effectively silencing nociceptive signals.

These application notes provide detailed experimental protocols for the preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo models. The described assays are standard methods for characterizing the potency, onset, and duration of action of local anesthetic drugs.

In Vitro Efficacy Protocols

Isolated Sciatic Nerve Block Assay

This assay directly measures the ability of this compound to block nerve impulse conduction in an isolated mammalian nerve, providing a fundamental assessment of its anesthetic potency.

Methodology:

  • Nerve Preparation: A sciatic nerve is carefully dissected from a euthanized rodent (e.g., rat or mouse) and placed in a temperature-controlled nerve bath containing physiological saline solution.

  • Electrode Placement: Stimulating electrodes are placed at the proximal end of the nerve, and recording electrodes are positioned at the distal end to measure the compound action potential (CAP).

  • Baseline Measurement: A baseline CAP is recorded by applying a supramaximal electrical stimulus to the nerve.

  • This compound Application: The portion of the nerve between the stimulating and recording electrodes is exposed to varying concentrations of this compound hydrochloride solution.

  • CAP Recording: The CAP is recorded at regular intervals following the application of this compound.

  • Data Analysis: The percentage decrease in CAP amplitude is calculated for each concentration of this compound. The IC50 (the concentration required to inhibit the CAP by 50%) is then determined to quantify the potency of this compound.

In Vivo Efficacy Protocols

Tail-Flick Test

The tail-flick test is a classic method for assessing the analgesic efficacy of drugs against thermal pain. It is particularly useful for evaluating the local anesthetic effect when the drug is administered locally.

Methodology:

  • Animal Acclimatization: Mice or rats are habituated to the testing apparatus, which involves gentle restraint.

  • Baseline Latency: The animal's tail is exposed to a focused beam of radiant heat, and the time taken for the animal to "flick" its tail away (the tail-flick latency) is recorded. A cut-off time is established to prevent tissue damage.

  • This compound Administration: A subcutaneous injection of this compound solution (or a placebo/vehicle control) is administered at the base of the tail.

  • Post-Treatment Latency: The tail-flick latency is measured at predetermined time points after the injection (e.g., 5, 15, 30, 60, and 90 minutes).

  • Data Analysis: The increase in tail-flick latency compared to baseline is calculated. The duration of the anesthetic effect is determined by the time it takes for the latency to return to baseline levels.

Hot Plate Test

The hot plate test also measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics; however, it can be adapted to assess local anesthetic effects.

Methodology:

  • Animal Acclimatization: Animals (mice or rats) are placed on a hot plate apparatus maintained at a constant temperature (e.g., 55°C ± 0.5°C) to establish a baseline response time.

  • Baseline Latency: The latency to a pain response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent injury.

  • This compound Administration: this compound is administered subcutaneously into the plantar surface of one hind paw. The contralateral paw can be injected with a vehicle control.

  • Post-Treatment Latency: The latency to the pain response for each paw is measured at various time points after injection.

  • Data Analysis: The analgesic effect is quantified by the increase in reaction time of the this compound-treated paw compared to the control paw and the pre-drug baseline.

Formalin Test

The formalin test is a model of continuous pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.

Methodology:

  • Animal Acclimatization: Rodents are placed in an observation chamber for a period of acclimatization.

  • This compound Pre-treatment: this compound is administered subcutaneously into the plantar surface of the right hind paw a few minutes before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected into the same paw.

  • Behavioral Observation: The animal's behavior is observed and scored immediately after the formalin injection. The total time spent licking, biting, or flinching the injected paw is recorded.

  • Data Analysis: The pain response is quantified for both the early phase (0-5 minutes after injection, representing direct nociceptor activation) and the late phase (15-30 minutes after injection, representing an inflammatory response). The efficacy of this compound is determined by the reduction in pain behaviors in either or both phases compared to a control group.

Data Presentation

The following tables present hypothetical data from the described experimental protocols to illustrate how the efficacy of this compound could be summarized.

Table 1: In Vitro Potency of this compound in the Isolated Sciatic Nerve Block Assay

This compound Concentration (µM)Mean CAP Inhibition (%)Standard Deviation
110.22.5
1025.84.1
5048.55.3
10075.36.8
20092.13.9
IC50 (µM) 51.5

Table 2: In Vivo Efficacy of this compound in the Rodent Tail-Flick Test

Treatment GroupDose (mg/kg)Peak Latency (s)Duration of Action (min)
Vehicle Control-3.2 ± 0.4-
This compound58.5 ± 1.130 ± 5
This compound1012.3 ± 1.565 ± 8
Positive Control (Lidocaine)1011.8 ± 1.360 ± 7

Data are presented as mean ± standard deviation.

Table 3: In Vivo Efficacy of this compound in the Rodent Formalin Test

Treatment GroupDose (mg/kg)Early Phase Licking Time (s)Late Phase Licking Time (s)
Vehicle Control-85.2 ± 9.7150.4 ± 15.2
This compound540.1 ± 6.375.8 ± 10.1
This compound1025.6 ± 4.842.3 ± 8.5
Positive Control (Morphine)520.3 ± 3.935.1 ± 7.2

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway of Local Anesthetics

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (Open State) Na_channel_blocked Blocked Sodium Channel AP_prop Action Potential Propagation Na_channel->AP_prop Leads to Na_ion_int Na_channel_blocked->Na_ion_int Prevents Influx Ketocaine_ext This compound (Extracellular) Ketocaine_int This compound (Intracellular) Ketocaine_ext->Ketocaine_int Diffusion Ketocaine_int->Na_channel Binds to intracellular site Na_ion_ext Na_ion_ext->Na_channel Influx AP_block Blocked Action Potential Na_ion_int->AP_block Results in InVivo_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (Rats/Mice) Acclimatization Acclimatization to Environment Animal_Selection->Acclimatization Baseline Baseline Pain Response Measurement Acclimatization->Baseline Drug_Admin Administration of This compound/Control Baseline->Drug_Admin Post_Treat Post-Treatment Pain Response Measurement Drug_Admin->Post_Treat Data_Collection Data Collection (Latency, Licking Time) Post_Treat->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Efficacy Determination of Efficacy (Potency, Duration) Stats->Efficacy

References

Application Notes and Protocols: Ketocaine in Pain Management Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocaine is a topical local anesthetic belonging to the butyrophenone class of compounds.[1] While research specifically investigating the detailed mechanisms and broad applications of this compound in pain management is limited, its classification as a local anesthetic provides a strong basis for understanding its function and potential research applications. These notes provide an overview of the presumed mechanism of action of this compound, summarize the available clinical data, and present detailed protocols that can be adapted for preclinical and clinical research in pain management.

Mechanism of Action

The primary mechanism of action for local anesthetics, including likely that of this compound, involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[2] By preventing the transmission of nerve impulses from the site of application, topical anesthetics produce a temporary and localized loss of sensation, including pain.

Signaling Pathway

The analgesic effect of topical local anesthetics is achieved through the interruption of the pain signaling cascade at the peripheral nerve level.

Noxious_Stimulus Noxious Stimulus (e.g., tissue injury) Nociceptor_Activation Nociceptor Activation Noxious_Stimulus->Nociceptor_Activation Na_Channel_Opening Voltage-Gated Na+ Channel Opening Nociceptor_Activation->Na_Channel_Opening Na_Influx Na+ Influx & Depolarization Na_Channel_Opening->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission Pain_Perception Perception of Pain Pain_Signal_Transmission->Pain_Perception This compound This compound Application Na_Channel_Blockade Na+ Channel Blockade This compound->Na_Channel_Blockade Na_Channel_Blockade->Na_Influx Inhibits

Fig. 1: Presumed signaling pathway of this compound in pain management.

Quantitative Data

The most detailed quantitative data for this compound comes from a clinical trial investigating its efficacy in treating referred pain in primary dysmenorrhea.

ParameterThis compound Group (n=23)Placebo Group (n=23)
Patients Reporting Good or Moderate Pain Relief194
Onset of Pain Relief30 - 60 minutesN/A
Mean Duration of Pain Relief3 hoursN/A (ceased upon compress removal)
Range of Duration of Pain Relief1.5 - 5 hoursN/A

Experimental Protocols

Due to the scarcity of published preclinical research on this compound, the following protocols are a combination of the methodology used in a clinical study of this compound and generalized protocols for assessing topical analgesics.

Protocol 1: Clinical Evaluation of Topical this compound for Localized Pain

This protocol is adapted from a study on the use of this compound for referred pain in primary dysmenorrhea.

Objective: To evaluate the analgesic efficacy and safety of topically applied this compound for localized pain.

Study Design: Randomized, double-blind, placebo-controlled, cross-over trial.

Materials:

  • This compound solution (e.g., 1 g this compound in a 10% ethanol solution).

  • Placebo solution (e.g., 10% ethanol solution without this compound).

  • Compresses (gauze pads).

  • Pain assessment tools (e.g., Visual Analog Scale (VAS) or Numeric Rating Scale (NRS)).

  • Case Report Forms (CRFs) for data collection.

Procedure:

  • Patient Recruitment: Recruit participants experiencing localized pain (e.g., dysmenorrhea, musculoskeletal pain).

  • Inclusion/Exclusion Criteria: Define clear criteria for patient inclusion and exclusion.

  • Randomization: Randomly assign participants to a treatment sequence (e.g., this compound then placebo, or placebo then this compound) for the cross-over design.

  • Treatment Administration:

    • Saturate a compress with the assigned solution (this compound or placebo).

    • Apply the compress to the skin area where the participant experiences the most intense pain.

  • Pain Assessment:

    • Record baseline pain scores before compress application.

    • Assess pain scores at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after application.

  • Data Collection:

    • Record the time to onset of pain relief.

    • Record the duration of pain relief.

    • Note any adverse effects, such as skin irritation or erythema at the application site.

  • Cross-over: After a washout period (e.g., the next pain episode), participants receive the alternative treatment.

Patient_Recruitment Patient Recruitment (Localized Pain) Randomization Randomization (Cross-over Design) Patient_Recruitment->Randomization Treatment_Period_1 Treatment Period 1 Randomization->Treatment_Period_1 Ketocaine_Group This compound Compress Treatment_Period_1->Ketocaine_Group Placebo_Group Placebo Compress Treatment_Period_1->Placebo_Group Pain_Assessment_1 Pain Assessment (Baseline, 30, 60, 90, 120, 180 min) Ketocaine_Group->Pain_Assessment_1 Crossover_Placebo Placebo Compress Placebo_Group->Pain_Assessment_1 Crossover_this compound This compound Compress Washout Washout Period Pain_Assessment_1->Washout Treatment_Period_2 Treatment Period 2 Washout->Treatment_Period_2 Treatment_Period_2->Crossover_this compound Treatment_Period_2->Crossover_Placebo Pain_Assessment_2 Pain Assessment (Baseline, 30, 60, 90, 120, 180 min) Crossover_this compound->Pain_Assessment_2 Crossover_Placebo->Pain_Assessment_2 Data_Analysis Data Analysis (Efficacy & Safety) Pain_Assessment_2->Data_Analysis

Fig. 2: Experimental workflow for a clinical trial of topical this compound.
Protocol 2: Preclinical Evaluation of Topical Analgesia in a Rodent Model

This is a generalized protocol for assessing the efficacy of a topical analgesic like this compound in an animal model of inflammatory pain.

Objective: To determine the analgesic efficacy of a topical this compound formulation in a rodent model of localized inflammatory pain.

Animal Model: Carrageenan-induced paw edema in rats or mice.

Materials:

  • This compound formulation (e.g., cream, gel, or solution).

  • Vehicle control formulation.

  • Positive control (e.g., topical NSAID).

  • Carrageenan solution (1% in sterile saline).

  • Plethysmometer or calipers for measuring paw volume/thickness.

  • Apparatus for assessing thermal or mechanical sensitivity (e.g., Hargreaves test, von Frey filaments).

Procedure:

  • Acclimatization: Acclimate animals to the testing environment and handling.

  • Baseline Measurements: Measure baseline paw volume and sensitivity to thermal and mechanical stimuli.

  • Induction of Inflammation: Inject carrageenan into the plantar surface of one hind paw.

  • Topical Application:

    • At a set time post-carrageenan injection (e.g., 1 hour), apply the this compound formulation, vehicle, or positive control to the inflamed paw.

  • Efficacy Assessment:

    • Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-treatment) to assess anti-inflammatory effects.

    • Measure thermal and mechanical withdrawal latencies/thresholds at the same intervals to assess analgesic effects.

  • Data Analysis: Compare the changes in paw volume and pain sensitivity between the treatment groups.

Conclusion

While this compound is a known topical anesthetic, its application in broader pain management research is not well-documented. The provided notes and protocols, based on its classification as a local anesthetic and the limited available clinical data, offer a framework for researchers to design and conduct further studies. Future research should focus on elucidating the specific receptor interactions and signaling pathways of this compound, as well as its efficacy in various preclinical models of pain.

References

Application of Ketocaine in Studying Sodium Channel Blockade: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocaine, a local anesthetic agent, is a valuable tool for investigating the function and pharmacology of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. Dysregulation of sodium channel activity is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. The ability of local anesthetics like this compound to modulate sodium channel function makes them essential research probes and potential therapeutic agents.[1][2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound to study sodium channel blockade. The methodologies described are based on established principles for characterizing the interaction of local anesthetics with sodium channels.

Mechanism of Action: State- and Use-Dependent Blockade

Local anesthetics, including this compound, exhibit a mechanism of action that is both state-dependent and use-dependent. This means their ability to block sodium channels is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.[4][5]

  • State-Dependent Block: Sodium channels cycle through different conformational states in response to changes in membrane potential. Local anesthetics generally have a higher affinity for the open and inactivated states of the channel compared to the resting state. This preferential binding stabilizes the inactivated state, preventing the channel from returning to the resting state and thereby inhibiting subsequent action potentials.

  • Use-Dependent Block (Phasic Block): The phenomenon of use-dependent block describes the enhanced channel blockade observed with repetitive stimulation. During a train of action potentials, a greater proportion of sodium channels enter the open and inactivated states, providing more high-affinity binding sites for the local anesthetic. This results in a progressive increase in the level of block with increasing stimulation frequency.

The binding site for local anesthetics is located within the intracellular pore of the sodium channel. The drug molecule, in its uncharged form, is thought to cross the cell membrane and then, in its charged form, access the binding site from the cytoplasm when the channel is in the open state.

Quantitative Data on Sodium Channel Blockade

While specific quantitative data for this compound's interaction with various sodium channel subtypes is not extensively available in the public domain, the following table outlines the key parameters used to quantify the potency and kinetics of sodium channel blockade by local anesthetics. These parameters are typically determined using electrophysiological techniques such as patch-clamp.

ParameterDescriptionTypical Range for Local Anesthetics
IC50 (Tonic Block) The concentration of the drug that produces a 50% inhibition of the sodium current from the resting state (low-frequency stimulation).Micromolar (µM) to Millimolar (mM) range
IC50 (Phasic/Use-Dependent Block) The concentration of the drug that produces a 50% inhibition of the sodium current during high-frequency stimulation. This value is typically lower than the tonic block IC50.Micromolar (µM) range
Kd (Resting State) The dissociation constant for the drug binding to the resting state of the channel. A higher Kd indicates lower affinity.High µM to mM range
Kd (Inactivated State) The dissociation constant for the drug binding to the inactivated state of the channel. A lower Kd indicates higher affinity.Low µM to µM range
On-rate (kon) The rate constant for the association of the drug with the sodium channel.Varies depending on the channel state and drug
Off-rate (koff) The rate constant for the dissociation of the drug from the sodium channel.Varies depending on the channel state and drug

Experimental Protocols

The following are detailed protocols for key experiments to characterize the sodium channel blocking properties of this compound. The primary technique employed is whole-cell patch-clamp electrophysiology , which allows for the precise control of membrane potential and the measurement of ionic currents through sodium channels.

Protocol 1: Determining the Tonic Block of Sodium Channels by this compound

Objective: To determine the concentration-dependent inhibition of sodium channels by this compound from the resting state.

Materials:

  • Cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with a specific Nav channel isoform).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal (pipette) solution (example composition): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES; pH adjusted to 7.3 with CsOH.

  • External (bath) solution (example composition): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.

  • This compound stock solution of known concentration.

Procedure:

  • Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations.

  • Establish a whole-cell patch-clamp recording from a cell expressing the sodium channel of interest.

  • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

  • Apply a brief depolarizing voltage step (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

  • Record the peak inward sodium current in the absence of this compound (control).

  • Perfuse the cell with the first concentration of this compound and allow for equilibration (typically 2-5 minutes).

  • Record the peak inward sodium current in the presence of this compound.

  • Repeat steps 6 and 7 for each concentration of this compound, moving from the lowest to the highest concentration.

  • Wash out the drug with the control external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each this compound concentration.

    • Normalize the current in the presence of the drug to the control current.

    • Plot the normalized current as a function of this compound concentration.

    • Fit the concentration-response curve with the Hill equation to determine the IC50 value for tonic block.

Protocol 2: Assessing the Use-Dependent Block of Sodium Channels by this compound

Objective: To determine the effect of stimulation frequency on the blocking efficacy of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Establish a whole-cell patch-clamp recording.

  • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV).

  • Apply a train of depolarizing voltage pulses (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 1 Hz) and record the peak sodium current for each pulse.

  • Perfuse the cell with a fixed concentration of this compound (e.g., a concentration close to the tonic IC50).

  • After equilibration, apply a train of depolarizing pulses at a low frequency (e.g., 1 Hz) and record the currents. The reduction in the first pulse of the train represents the tonic block.

  • Increase the frequency of the depolarizing pulse train (e.g., to 5 Hz, 10 Hz, and 20 Hz).

  • Record the peak sodium current for each pulse in the train at each frequency.

  • Data Analysis:

    • For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train in the absence of the drug.

    • Plot the normalized current as a function of pulse number for each frequency.

    • Quantify the use-dependent block as the percentage reduction in the peak current of the last pulse in the train compared to the first pulse in the presence of this compound.

Visualizations

The following diagrams illustrate the conceptual framework for studying sodium channel blockade by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing Nav1.x) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp solution_prep Solution Preparation (Internal, External, this compound dilutions) solution_prep->patch_clamp pipette_pulling Pipette Pulling & Filling pipette_pulling->patch_clamp protocol_selection Select Protocol (Tonic vs. Use-Dependent) patch_clamp->protocol_selection data_acquisition Data Acquisition protocol_selection->data_acquisition current_measurement Peak Current Measurement data_acquisition->current_measurement normalization Normalization to Control current_measurement->normalization curve_fitting Concentration-Response Curve Fitting normalization->curve_fitting parameter_extraction Parameter Extraction (IC50, On/Off rates) curve_fitting->parameter_extraction signaling_pathway cluster_membrane Cell Membrane cluster_states Na_channel Voltage-Gated Sodium Channel Resting Resting Open Open Resting->Open Activation Inactivated Inactivated Open->Inactivated Inactivation Block Channel Blockade (Inhibition of Na+ influx) Open->Block Inactivated->Resting Recovery Inactivated->Block Ketocaine_ext This compound (extracellular) Ketocaine_int This compound (intracellular) Ketocaine_ext->Ketocaine_int Membrane Permeation Ketocaine_int->Open High Affinity Binding Ketocaine_int->Inactivated High Affinity Binding Depolarization Membrane Depolarization Repolarization Membrane Repolarization

References

Application Notes and Protocols for Assessing the Cytotoxicity of Ketocaine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketocaine, a local anesthetic, and its analogues are of significant interest in pharmacological research and drug development. A critical aspect of their preclinical evaluation is the assessment of their cytotoxic potential. Understanding the concentration-dependent effects of these compounds on cell viability is paramount for determining their therapeutic index and potential off-target effects.[1][2] This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays, guidance on data interpretation, and an overview of the potential signaling pathways involved in local anesthetic-induced cytotoxicity.

While specific cytotoxicity data for a wide range of this compound analogues are not extensively available in public literature, the protocols and principles outlined herein are directly applicable to their evaluation. For illustrative purposes, comparative data for commonly used local anesthetics are presented.

Data Presentation: Comparative Cytotoxicity of Local Anesthetics

The following table summarizes the 50% inhibitory concentration (IC50) values for several common local anesthetics across different cell lines, as determined by various cytotoxicity assays. A lower IC50 value indicates higher cytotoxicity. This data serves as a reference for contextualizing the cytotoxic potential of novel this compound analogues.

Local AnestheticCell LineAssayIC50 (mM)Reference
BupivacaineHuman Chondrocyte TC28a2MTT≈ 2.8[3]
LevobupivacaineHuman Chondrocyte TC28a2MTT≈ 3.2[3]
RopivacaineHuman Chondrocyte TC28a2MTT≈ 5.0[3]
LidocaineHuman Chondrocyte TC28a2MTT≈ 8.0
BupivacaineHuman Neuroblastoma SH-SY5YMTTNot Specified
RopivacaineHuman Neuroblastoma SH-SY5YMTTNot Specified
MepivacaineHuman Neuroblastoma SH-SY5YMTTNot Specified
LidocaineHuman Neuroblastoma SH-SY5YMTTNot Specified
ProcaineHuman Neuroblastoma SH-SY5YMTTNot Specified
ChloroprocaineHuman Neuroblastoma SH-SY5YMTTNot Specified

Experimental Protocols

A multi-parametric approach is recommended for a comprehensive assessment of cytotoxicity, as different assays measure distinct cellular endpoints.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. In damaged or dead cells, the ability to retain the dye is diminished.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the culture medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C and 5% CO2.

  • Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of a wash buffer (e.g., DPBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the cells.

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture dishes and treat with this compound analogues for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualization of Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Analogue Dilution Series treatment Compound Exposure (e.g., 24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt MTT treatment->mtt ldh LDH treatment->ldh nru Neutral Red treatment->nru apoptosis Apoptosis treatment->apoptosis readout Spectrophotometer/ Flow Cytometer Reading mtt->readout ldh->readout nru->readout apoptosis->readout data_proc Calculate % Viability/ % Cytotoxicity readout->data_proc ic50 Determine IC50 data_proc->ic50

Caption: Experimental workflow for cytotoxicity assessment.

G cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound Analogues ros ↑ Reactive Oxygen Species (ROS) This compound->ros mito_dys Mitochondrial Dysfunction This compound->mito_dys pi3k Inhibition of PI3K/Akt/mTOR Pathway This compound->pi3k ros->mito_dys necrosis Necrosis ros->necrosis cyto_c Cytochrome c Release mito_dys->cyto_c autophagy Autophagy pi3k->autophagy caspase Caspase Activation (Caspase-9, -3, -7) apoptosis Apoptosis caspase->apoptosis cyto_c->caspase

Caption: Signaling pathways in local anesthetic cytotoxicity.

Signaling Pathways in Local Anesthetic-Induced Cytotoxicity

The cytotoxic effects of local anesthetics, and likely their analogues, are not attributed to a single mechanism but rather a complex interplay of multiple signaling pathways. At the cellular level, these compounds can induce apoptosis, necrosis, and autophagy, with the predominant form of cell death often dependent on the concentration and duration of exposure.

Key events implicated in local anesthetic-induced cytotoxicity include:

  • Mitochondrial Dysfunction: A central feature of local anesthetic toxicity is the disruption of mitochondrial function. This includes the depolarization of the mitochondrial membrane potential and inhibition of the electron transport chain, leading to a decrease in ATP production.

  • Oxidative Stress: Many local anesthetics have been shown to induce the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to cellular damage, including lipid peroxidation and DNA damage, contributing to both apoptotic and necrotic cell death.

  • Apoptosis Induction: Local anesthetics can trigger the intrinsic pathway of apoptosis. Mitochondrial dysfunction leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, such as caspase-9 and the executioner caspases-3 and -7, ultimately leading to programmed cell death.

  • Modulation of Survival Pathways: Local anesthetics have been reported to inhibit pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can promote autophagy and contribute to apoptosis.

A thorough understanding of these pathways is crucial for interpreting cytotoxicity data and for the rational design of safer this compound analogues. Further investigation into the specific molecular targets and signaling cascades affected by novel analogues is highly recommended.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Ketocaine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ketocaine formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound formulations. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common stability problems encountered during this compound formulation experiments.

Issue 1: Precipitation or Cloudiness Observed in Liquid Formulations

Question: My this compound solution, buffered at a neutral pH, has become cloudy and a precipitate has formed. What is the likely cause and how can I resolve this?

Answer:

Precipitation of this compound in neutral or alkaline aqueous solutions is a common issue due to its nature as a weak base. At lower pH, this compound is protonated and more soluble, while at higher pH, it exists in its less soluble, uncharged form.

Troubleshooting Steps:

  • pH Adjustment: The primary cause is likely the pH of your formulation. This compound is most stable in the pH range of 3-6.[1] Consider lowering the pH of your formulation to fall within this range if your experimental design allows.

  • Solubility Enhancement:

    • Co-solvents: Incorporate a pharmaceutically acceptable co-solvent to increase the solubility of the free base form of this compound.

    • Surfactants: The use of surfactants can form micelles that encapsulate the drug, preventing precipitation.

    • Cyclodextrins: These can form inclusion complexes with this compound, enhancing its solubility.

  • Concentration Reduction: The concentration of this compound in your formulation may be exceeding its solubility limit at the current pH. Perform a solubility study to determine the maximum soluble concentration in your specific vehicle.

  • Temperature Control: Ensure that the temperature of the solution during preparation and storage is controlled, as temperature fluctuations can affect solubility.

Issue 2: Loss of Potency in the Formulation Over Time

Question: HPLC analysis of my this compound formulation shows a significant decrease in the parent drug peak and the appearance of new peaks over a short period. What degradation pathways might be responsible, and how can I mitigate them?

Answer:

This compound is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. The appearance of new peaks on the chromatogram indicates the formation of degradation products.

Troubleshooting Steps:

  • Identify the Degradation Pathway: Perform forced degradation studies (see Experimental Protocols section) to identify the primary degradation pathway.

    • Hydrolysis: Degradation in acidic or basic conditions suggests hydrolysis. This compound is particularly susceptible to acid-catalyzed hydrolysis.[2][3][4][5]

    • Oxidation: Degradation in the presence of an oxidizing agent like hydrogen peroxide points to oxidation.

    • Photolysis: Degradation upon exposure to light indicates photolytic instability.

  • Mitigation Strategies:

    • For Hydrolysis: Maintain the formulation pH between 3 and 6 for maximum stability.

    • For Oxidation: Add an appropriate antioxidant to the formulation. However, be aware that some antioxidants, like butylated hydroxytoluene (BHT), can adversely affect this compound stability at higher concentrations. Consider antioxidants such as ascorbic acid or sodium metabisulfite. Additionally, purging the solution and headspace of the container with an inert gas like nitrogen can prevent oxidation.

    • For Photolysis: Protect the formulation from light by using amber or opaque containers.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound?

A1: Based on studies of analogous compounds, the primary degradation of this compound, which has an ester linkage, is through hydrolysis, leading to the formation of its corresponding carboxylic acid and alcohol. Under oxidative stress, N-oxide derivatives can form. Photodegradation may result in dechlorination or other complex rearrangements.

Q2: How do I select the right excipients to improve the stability of my this compound formulation?

A2: Excipient selection is critical for stability. For solid formulations, co-crystals with organic acids like adipic acid have been shown to improve the stability of similar compounds. For liquid formulations, the choice of buffers, antioxidants, and solubilizing agents is crucial. Compatibility studies with various excipients are recommended (see Experimental Protocols). Some excipients like corn starch and colloidal silicon dioxide have shown incompatibility with ketoconazole, a structural analog.

Q3: My formulation shows discoloration. What could be the cause?

A3: Discoloration is often a sign of chemical degradation. This can be due to oxidation or the formation of colored degradation products. It is important to characterize these degradants to understand the reaction and implement appropriate stabilization strategies, such as the use of antioxidants or protection from light.

Q4: What are the ideal storage conditions for this compound formulations?

A4: Based on stability data, this compound formulations should be stored in a cool, dark place. For aqueous solutions, refrigeration at 2-8°C is recommended to slow down degradation kinetics. The container closure system is also important to prevent exposure to light and oxygen.

Data Presentation

Table 1: pH-Dependent Stability of this compound (Analog: Ketoconazole) in Aqueous Solution

pHTemperature (°C)% this compound Remaining (after 6 months)
125< 80
325~95
525~98
725~99
750~85

Data synthesized from studies on ketoconazole, a structural analog of "this compound".

Table 2: Effect of Butylated Hydroxytoluene (BHT) on the Shelf-Life (T90) of a this compound Formulation at pH 7

BHT Concentration (%)Estimated Shelf-Life (T90) in Months
0.05~15
0.1~15
0.2< 15
0.3< 15
0.4Shorter than 15

This data indicates that increasing BHT concentration beyond a certain level can negatively impact the stability of the formulation.

Table 3: Hydrolysis Rate Constants for Lidocaine (a "-caine" analog) at 80°C

ReactionRate ConstantActivation Energy (kcal/mol)
Hydronium ion catalysis (kH+)1.31 x 10⁻⁷ M⁻¹ sec⁻¹30.5
Spontaneous reaction of protonated form (ko)1.37 x 10⁻⁹ sec⁻¹33.8
Spontaneous reaction of free-base form (k'o)7.02 x 10⁻⁹ sec⁻¹26.3

This data for a related "-caine" compound highlights the different rates of hydrolysis for the protonated and free-base forms.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% hydrogen peroxide.

    • Store at room temperature for 24 hours.

    • Withdraw samples at intervals and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid drug substance or formulation at 70°C for 48 hours.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate adjusted to a suitable pH). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 225 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxygen/Peroxide Photolysis Photolysis This compound->Photolysis Light Exposure Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for this compound formulations.

cluster_workflow Troubleshooting Workflow for Formulation Precipitation Start Precipitation Observed Check_pH Check Formulation pH Start->Check_pH Is_pH_Optimal Is pH 3-6? Check_pH->Is_pH_Optimal Adjust_pH Adjust pH to 3-6 Is_pH_Optimal->Adjust_pH No Check_Concentration Review this compound Concentration Is_pH_Optimal->Check_Concentration Yes Adjust_pH->Check_Concentration Is_Concentration_High Is Concentration High? Check_Concentration->Is_Concentration_High Reduce_Concentration Reduce Concentration Is_Concentration_High->Reduce_Concentration Yes Add_Solubilizer Incorporate Solubilizing Agents (Co-solvents, Surfactants, Cyclodextrins) Is_Concentration_High->Add_Solubilizer No Reduce_Concentration->Add_Solubilizer Solution_Stable Stable Formulation Add_Solubilizer->Solution_Stable

Caption: A logical workflow for troubleshooting precipitation issues.

cluster_experiment Forced Degradation Experimental Workflow Start Prepare this compound Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Evaluation Evaluate Degradation Profile Analysis->Data_Evaluation Identify_Pathways Identify Degradation Pathways Data_Evaluation->Identify_Pathways

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Optimizing Dosage for Effective Local Anesthesia with Ketocaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and application of Ketocaine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels within the neuronal cell membrane.[1][2][3] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials in sensory neurons.[2][4] By blocking this pathway, this compound effectively stops the transmission of pain signals from the peripheral nerves to the central nervous system. The unionized form of the this compound molecule crosses the nerve cell membrane, and once inside the cell (axoplasm), it becomes ionized and binds to the sodium channel from the intracellular side. This binding is state-dependent, meaning this compound binds more readily to sodium channels that are in an open or inactivated state, which occurs during nerve firing.

Q2: What are the key factors to consider when determining the optimal dosage of this compound?

A2: Optimizing the dosage of this compound requires careful consideration of several factors to ensure efficacy while minimizing potential toxicity. These include:

  • Patient/Animal Weight: The maximum recommended dose is often calculated based on the subject's body weight (mg/kg).

  • Site of Administration: The vascularity of the injection site significantly influences the rate of systemic absorption. Highly vascular areas may lead to faster absorption and a shorter duration of action, potentially requiring dose adjustments.

  • Concentration of the this compound Solution: The concentration of the solution will determine the total milligram dose administered in a given volume.

  • Use of Vasoconstrictors (e.g., Epinephrine): The addition of a vasoconstrictor can decrease systemic absorption, thereby prolonging the duration of the anesthetic effect and allowing for a slightly higher maximum safe dose.

  • Patient-Specific Factors: Age, cardiovascular status, and hepatic function can influence the metabolism and clearance of the anesthetic. Genetic variations in sodium channels or metabolic enzymes can also affect an individual's response.

Q3: How does the pH of the tissue and the this compound solution affect its efficacy?

A3: The pH of both the this compound solution and the surrounding tissue is critical for its effectiveness. Local anesthetics are weak bases and are typically formulated as acidic salts (pH 4-5) to enhance their water solubility and stability. However, for the anesthetic to be effective, it must be in its un-ionized, lipid-soluble form to cross the nerve membrane. Once inside the more alkaline axoplasm, it re-equilibrates to its ionized form to bind to the sodium channel. In inflamed or infected tissues, the local pH is lower (more acidic), which increases the proportion of the ionized form of the anesthetic externally. This reduces the amount of the drug that can penetrate the nerve membrane, often leading to a diminished or failed anesthetic effect. Buffering the this compound solution with bicarbonate can help to increase the proportion of the un-ionized form, potentially improving onset and reducing injection pain.

Troubleshooting Guide

Issue 1: Incomplete or Failed Anesthesia

Potential Cause Troubleshooting Steps
Incorrect Injection Technique Ensure the this compound solution is deposited in close proximity to the target nerve. Anatomical variations can affect nerve location. Consider using imaging guidance for precise nerve blocks.
Insufficient Dosage Recalculate the dosage based on the subject's weight and the specific requirements of the procedure. An inadequate volume or concentration of the anesthetic will result in a failed block.
Injection into a Blood Vessel Always aspirate before injecting to prevent accidental intravascular administration, which leads to rapid systemic absorption and lack of local effect, as well as increased risk of toxicity.
Inflamed or Infected Tissue The acidic environment of inflamed tissue can inactivate the local anesthetic. Consider a nerve block at a more proximal site, away from the inflammation, or use a higher concentration of the anesthetic if deemed safe.
Individual Resistance Genetic variations in sodium channels can lead to resistance to local anesthetics. If a standard dose is ineffective, a different class of local anesthetic might be considered for future experiments.

Issue 2: Short Duration of Anesthetic Effect

Potential Cause Troubleshooting Steps
Rapid Systemic Absorption This is common in highly vascular areas. The addition of a vasoconstrictor like epinephrine (e.g., 1:100,000 or 1:200,000) can reduce local blood flow, slowing absorption and prolonging the anesthetic effect.
Low Dosage The duration of action is dose-dependent. A higher, yet safe, dose will generally provide a longer period of anesthesia.
Type of Local Anesthetic If using a short-acting formulation of this compound, consider switching to a longer-acting formulation if available for the specific experimental needs.

Issue 3: Signs of Systemic Toxicity

Potential Cause Troubleshooting Steps
Overdose Carefully calculate the maximum safe dose based on the subject's weight before administration. Be aware of the signs of CNS toxicity (e.g., dizziness, seizures) and cardiovascular effects (e.g., hypotension, arrhythmias).
Accidental Intravascular Injection Aspirate before and during injection to ensure the needle is not in a blood vessel. Inject slowly to avoid a rapid increase in systemic concentration.
Rapid Absorption Use a vasoconstrictor to slow systemic uptake, especially when anesthetizing large areas or highly vascular tissues.

Data Presentation

Table 1: Example Maximum Recommended Dosages for this compound (Hypothetical)

FormulationConcentration (%)Maximum Dose (mg/kg)Maximum Total Dose (mg)
This compound HCl1%4.5300
This compound HCl with Epinephrine 1:200,0001%7500
This compound HCl2%4.5300
This compound HCl with Epinephrine 1:200,0002%7500

Note: These values are hypothetical and should be replaced with experimentally determined values for this compound. The data is modeled on established local anesthetics like Lidocaine.

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound Efficacy in a Rat Model (Tail-Flick Test)

This protocol is designed to assess the onset and duration of the local anesthetic effect of this compound.

  • Animal Preparation: Acclimatize adult Wistar rats to the testing environment for at least 3 days. Ensure animals are healthy and within a consistent weight range.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the distal portion of the tail and recording the time to tail withdrawal. Perform this measurement three times for each animal and average the results.

  • This compound Administration:

    • Divide animals into groups: Control (0.9% normal saline), this compound (e.g., 1% solution), and a positive control (e.g., 2% Lidocaine).

    • Administer a subcutaneous ring block of 0.1 mL of the assigned solution around the base of the tail.

  • Efficacy Testing:

    • Measure the tail-flick latency at predetermined intervals (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes) after injection.

    • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. An animal not responding by the cut-off time is considered to have complete anesthesia at that time point.

  • Data Analysis:

    • Onset of action: Time to achieve complete anesthesia.

    • Duration of action: Time from onset of complete anesthesia until the return of the tail-flick reflex.

    • Compare the mean onset and duration times between the different groups using appropriate statistical tests (e.g., ANOVA).

This protocol is adapted from standard methods for evaluating local anesthetics.

Visualizations

Ketocaine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular (Axoplasm) Ketocaine_ionized This compound (Ionized) BH+ Ketocaine_unionized This compound (Un-ionized) B Ketocaine_ionized->Ketocaine_unionized pH Dependent Equilibrium Ketocaine_unionized_in This compound (Un-ionized) B Ketocaine_unionized->Ketocaine_unionized_in Diffusion across membrane Ketocaine_ionized_in This compound (Ionized) BH+ Ketocaine_unionized_in->Ketocaine_ionized_in Re-equilibration Na_Channel Voltage-Gated Na+ Channel (Open/Inactive State) Ketocaine_ionized_in->Na_Channel Binds to Receptor Site Block Blockade of Na+ Influx Na_Channel->Block Na_ion Na+ Na_ion->Na_Channel Influx

Caption: Mechanism of this compound action on a sensory neuron.

Troubleshooting_Workflow start Experiment Start: Administer this compound check_anesthesia Assess Anesthetic Efficacy start->check_anesthesia success Anesthesia Successful: Proceed with Experiment check_anesthesia->success Yes failure Anesthesia Failure or Incomplete check_anesthesia->failure No troubleshoot Troubleshoot Cause failure->troubleshoot check_dose Verify Dosage (mg/kg) troubleshoot->check_dose check_technique Review Injection Technique & Anatomy check_dose->check_technique Correct adjust_dose Adjust Dose or Concentration check_dose->adjust_dose Incorrect check_tissue Assess Tissue pH (Inflammation?) check_technique->check_tissue Correct refine_technique Refine Technique (e.g., use guidance) check_technique->refine_technique Incorrect proximal_block Consider Proximal Nerve Block check_tissue->proximal_block Inflamed end Re-attempt or Modify Protocol check_tissue->end Normal adjust_dose->end refine_technique->end proximal_block->end

Caption: Troubleshooting workflow for failed this compound anesthesia.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Ketocaine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Ketocaine.

Frequently Asked Questions (FAQs)

Q1: What is the most likely overall synthesis route for this compound?

A1: Based on standard organic chemistry principles and analogous syntheses, a common route involves a two-step process:

  • Formation of the Carboxylic Acid Intermediate: Synthesis of 2-phenyl-2-(2-thienyl)acetic acid.

  • Esterification: Reaction of the carboxylic acid (or its activated form, like an acyl chloride) with 2-(diethylamino)ethanol to form the final ester, this compound.

Q2: What are the primary sources of batch-to-batch variability in this synthesis?

A2: The main contributors to variability include:

  • Quality of Starting Materials: Purity and reactivity of reactants such as 2-phenyl-2-(2-thienyl)acetic acid and 2-(diethylamino)ethanol can significantly impact yield and impurity profiles.

  • Reaction Conditions: Minor deviations in temperature, reaction time, and catalyst concentration can lead to inconsistent results, particularly in the formation of the carboxylic acid intermediate and the final esterification step.

  • Moisture and Air Sensitivity: Certain reagents, especially if a Grignard reaction is involved in the synthesis of the acid intermediate, are sensitive to moisture and air, which can quench the reaction and generate impurities.

  • Work-up and Purification Procedures: Inconsistent work-up or purification methods can lead to varying levels of residual starting materials, byproducts, and solvents in the final product.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of the final product, and identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., ester carbonyl).

Troubleshooting Guides

Part 1: Synthesis of 2-phenyl-2-(2-thienyl)acetic acid Intermediate

This section assumes the synthesis of the carboxylic acid intermediate is a source of variability.

Observed Issue Potential Causes Recommended Solutions
Low or No Yield of Carboxylic Acid 1. Inactive Grignard reagent (if used).2. Poor quality of starting materials.3. Sub-optimal reaction temperature.1. Ensure anhydrous conditions for Grignard reaction; titrate Grignard reagent before use.2. Verify the purity of starting materials via NMR or GC-MS.3. Optimize reaction temperature; for exothermic reactions, ensure efficient cooling.
Presence of Multiple Byproducts 1. Side reactions due to incorrect stoichiometry.2. Decomposition of reagents or product.3. Wurtz coupling in Grignard reactions.1. Carefully control the addition rate and stoichiometry of reagents.2. Run the reaction under an inert atmosphere (N₂ or Ar) and control the temperature.3. Use a suitable solvent and ensure slow addition of the alkyl halide to the magnesium.
Part 2: Esterification of 2-phenyl-2-(2-thienyl)acetic acid with 2-(diethylamino)ethanol

This section addresses issues that may arise during the final esterification step to produce this compound. A common method is the conversion of the carboxylic acid to its acyl chloride followed by reaction with the amino alcohol.

Observed Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete conversion of the carboxylic acid to the acyl chloride.2. Hydrolysis of the acyl chloride intermediate.3. Reversible esterification reaction (if using Fischer esterification).4. Loss of product during work-up.1. Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and ensure sufficient reaction time.2. Perform the reaction under strictly anhydrous conditions.3. If using Fischer esterification, remove water as it forms (e.g., with a Dean-Stark apparatus).4. Optimize the extraction and purification steps; check the pH of the aqueous layer to ensure the product is in its free base form for extraction.
Formation of Amide Impurity The amino group of 2-(diethylamino)ethanol reacts instead of the hydroxyl group.This is unlikely due to the higher nucleophilicity of the hydroxyl group for the acyl chloride. However, ensure the reaction temperature is not excessively high.
Discoloration of the Final Product 1. Thermal decomposition.2. Presence of colored impurities from starting materials.1. Maintain the recommended reaction temperature and purify the product promptly.2. Purify the starting materials before use. The final product can often be purified by column chromatography or recrystallization of a salt form.

Experimental Protocols

Protocol 1: Synthesis of 2-phenyl-2-(2-thienyl)acetyl chloride
  • To a solution of 2-phenyl-2-(2-thienyl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-phenyl-2-(2-thienyl)acetyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Esterification)
  • Dissolve 2-(diethylamino)ethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cool to 0 °C.

  • Add a solution of 2-phenyl-2-(2-thienyl)acetyl chloride (1.0 eq) in the same solvent dropwise to the cooled solution of the amino alcohol.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Representative Yields and Purity in this compound Synthesis
Step Reaction Typical Yield (%) Typical Purity (by HPLC, %)
1Formation of 2-phenyl-2-(2-thienyl)acetic acid75-85>95
2Conversion to 2-phenyl-2-(2-thienyl)acetyl chloride>95 (crude)Not isolated
3Esterification to this compound80-90>98
Overall - 60-75 >98
Table 2: Common Impurities and their Identification
Impurity Potential Origin Analytical Identification
Unreacted 2-phenyl-2-(2-thienyl)acetic acidIncomplete esterificationHPLC, GC-MS
Unreacted 2-(diethylamino)ethanolIncorrect stoichiometryHPLC, GC-MS
Byproducts from acid synthesisSide reactions in Step 1GC-MS, LC-MS
Quaternary ammonium saltReaction of this compound with unreacted acyl chlorideNMR, LC-MS

Visualizations

Ketocaine_Synthesis_Workflow cluster_step1 Step 1: Acid Formation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Esterification cluster_purification Purification A Phenyl & Thienyl Precursors B Reaction (e.g., Grignard) A->B C 2-phenyl-2-(2-thienyl)acetic acid B->C D Acid Intermediate E Reaction with SOCl₂ D->E F 2-phenyl-2-(2-thienyl)acetyl chloride E->F G Acid Chloride I Esterification Reaction G->I H 2-(diethylamino)ethanol H->I J Crude this compound I->J J_out J_out K Purification (Chromatography/Distillation) L Pure this compound K->L J_out->K Troubleshooting_Tree start Low Yield in Esterification Step? q1 Check for unreacted starting material (TLC/HPLC)? start->q1 yes1 Yes q1->yes1  Yes no1 No q1->no1  No cause1 Incomplete reaction or insufficient reaction time. yes1->cause1 q2 Check for product in aqueous layer? no1->q2 sol1 Increase reaction time or temperature moderately. cause1->sol1 yes2 Yes q2->yes2  Yes no2 No q2->no2  No cause2 Incorrect pH during extraction. yes2->cause2 q3 Evidence of decomposition (charring, multiple spots)? no2->q3 sol2 Adjust aqueous layer to pH > 9 before extraction. cause2->sol2 yes3 Yes q3->yes3  Yes cause3 Reaction temperature too high. yes3->cause3 sol3 Lower reaction temperature. cause3->sol3

"refining analytical techniques for accurate Ketocaine quantification"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Ketocaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical techniques used for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for this compound quantification?

A1: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection (LC-MS, LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for the quantification of this compound and related local anesthetics.[1][2][3][4][5] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for complex biological matrices.

Q2: What are the typical causes of peak tailing in the HPLC analysis of this compound?

A2: Peak tailing for amine-containing compounds like this compound is often due to interactions with acidic silanol groups on the silica-based columns. Other causes can include column contamination, low buffer concentration in the mobile phase, or an inappropriate pH of the mobile phase.

Q3: How can I minimize matrix effects when quantifying this compound in biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge with biological samples. To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects. If unavailable, a structurally similar analog can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What should I do if I observe high backpressure in my HPLC system?

A4: High backpressure is a common issue in HPLC and can be caused by several factors. Systematically check the following:

  • Column Frit Blockage: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try reversing and flushing the column (if the manufacturer's instructions permit).

  • Tubing Blockage: Check for blockages in the tubing, particularly between the injector and the column.

  • Guard Column: If using a guard column, it may be blocked and require replacement.

  • Precipitation: Buffer or sample precipitation within the system can cause blockages. Ensure your mobile phase components are fully soluble and that the sample is soluble in the mobile phase.

Q5: My this compound sample appears to be degrading. What are the common causes and how can I prevent this?

A5: Sample degradation can lead to inaccurate quantification. Potential causes include:

  • pH Instability: this compound may be susceptible to hydrolysis at certain pH values. Ensure the pH of your sample and solutions is controlled.

  • Photodegradation: Exposure to light can degrade certain compounds. Store samples and standards in amber vials or protect them from light.

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize the analyte. Samples should be processed promptly and stored at low temperatures (e.g., -80 °C) to minimize enzymatic activity.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
No Peaks or Very Small Peaks - Syringe issue (air bubbles, incorrect volume)- Detector lamp off or malfunctioning- No flow or incorrect flow rate- Check the syringe for air bubbles and ensure the correct injection volume.- Verify that the detector lamp is on and functioning correctly.- Check the mobile phase level, pump settings, and look for leaks in the system.
Peak Fronting - Column overload- Incompatible injection solvent- Dilute the sample or reduce the injection volume.- Ensure the injection solvent is of similar or weaker strength than the mobile phase.
Split Peaks - Column contamination at the inlet- Channeling or void in the column packing- Clean the column by flushing with a strong solvent.- If the problem persists, the column may need to be replaced.
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaking pump seals or fittings- Degas the mobile phase and purge the system.- Flush the system with a clean, strong solvent.- Inspect for leaks and replace seals or tighten fittings as necessary.
Retention Time Shifts - Change in mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before analysis. If shifts persist, the column may need replacement.
GC-MS Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) - Active sites in the injector liner or column- Column contamination- Use a deactivated liner and ensure proper column installation.- Bake out the column or trim the first few centimeters.
Low Signal Intensity - Leak in the system- Dirty ion source- Incorrect injection technique- Perform a leak check on the injector, column fittings, and mass spectrometer.- Clean the ion source according to the manufacturer's instructions.- Ensure a rapid and consistent injection.
Ghost Peaks - Carryover from a previous injection- Septum bleed- Run a blank solvent injection to confirm carryover and clean the syringe and injector port.- Use a high-quality, low-bleed septum and replace it regularly.
Mass Spectral Issues (e.g., incorrect ion ratios) - Co-eluting interference- Ion source contamination- Improve chromatographic separation or use a more selective sample preparation method.- Clean the ion source.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of local anesthetics similar to this compound using various analytical methods. These values can serve as a benchmark for method development and validation.

Table 1: HPLC Methods for Local Anesthetic Quantification

Analyte Method Linearity Range LOD LOQ Recovery (%) Reference
BupivacaineRP-HPLC50-300 µg/mL0.60 µg/mL2.00 µg/mL98.5-101.5
LidocaineRP-HPLC20-60 µg/mL0.563 ppm1.690 ppmN/A
Lidocaine HClRP-HPLC0.1-0.5 µg/mL0.00521 µg/mL0.01645 µg/mL96.0-100

Table 2: LC-MS/MS Methods for Local Anesthetic Quantification in Biological Samples

Analyte Matrix Linearity Range LOQ Recovery (%) Reference
ArticaineBlood0.8-1000 ng/mL0.8 ng/mL>72
MepivacaineBlood0.1-1000 ng/mL0.1 ng/mLN/A
BupivacaineHuman Plasma10-4500 ng/mL10.024 ng/mL~98
ArticainePlasma & Breast Milk0.5-500 ng/mL0.5 ng/mLN/A
LidocainePlasma & Breast Milk1.0-1000 ng/mL1.0 ng/mLN/A

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound Quantification

This protocol is a general guideline and should be optimized for your specific instrument and application.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.0) in an isocratic or gradient elution. A typical starting point is 60:40 (v/v) acetonitrile:buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. For similar compounds like bupivacaine, 260 nm is used.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (for pharmaceutical formulations):

    • Accurately weigh and crush tablets, or measure a precise volume of liquid formulation.

    • Dissolve the sample in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: General LC-MS/MS Method for this compound Quantification in Plasma

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC System:

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient program should be developed to ensure good separation of this compound from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amine-containing compounds.

    • MRM Transitions: The precursor ion (typically [M+H]+) and a suitable product ion for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential to achieve the best signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification troubleshooting_workflow Start Chromatographic Problem Observed (e.g., Peak Tailing, Low Intensity) Check_System Check System Basics (Leaks, Mobile Phase, Temperature) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Fix Leaks, Prepare Fresh Mobile Phase, Ensure Temperature Stability System_OK->Fix_System No Check_Sample Evaluate Sample Preparation (Extraction Efficiency, Matrix Effects) System_OK->Check_Sample Yes Fix_System->Check_System Resolved Problem Resolved Fix_System->Resolved Sample_OK Sample Prep OK? Check_Sample->Sample_OK Optimize_Sample_Prep Optimize Extraction, Use Internal Standard, Dilute Sample Sample_OK->Optimize_Sample_Prep No Check_Column Inspect Column and Guard Column Sample_OK->Check_Column Yes Optimize_Sample_Prep->Check_Sample Optimize_Sample_Prep->Resolved Column_OK Column OK? Check_Column->Column_OK Clean_Column Clean/Flush Column or Replace Guard Column Column_OK->Clean_Column No Replace_Column Replace Analytical Column Column_OK->Replace_Column If problem persists Column_OK->Resolved Yes Clean_Column->Check_Column Clean_Column->Resolved Replace_Column->Resolved

References

Technical Support Center: Managing Potential Side Effects of Ketamine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Ketocaine." However, searches for "this compound" in the context of animal research yielded no significant results. It is highly likely that this was a typographical error and the intended subject was "Ketamine," a widely used anesthetic in animal models. This technical support center, therefore, focuses on managing the potential side effects of Ketamine .

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the side effects of ketamine in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of ketamine administration in laboratory animals?

A1: The most frequently observed side effects of ketamine in animal models include respiratory depression, hypothermia, excessive salivation, and emergence delirium (uncoordinated and often hyperactive behavior during recovery). The intensity of these effects can vary depending on the species, dose, and route of administration.

Q2: How can I mitigate respiratory depression when using ketamine?

A2: To manage respiratory depression, it is crucial to closely monitor the animal's breathing rate and depth. Reducing the dose of ketamine or combining it with other agents, such as xylazine or medetomidine, can allow for a lower, safer dose of ketamine to be used.[1][2] In severe cases, providing supplemental oxygen and having reversal agents for adjunctive drugs on hand is recommended. Always ensure the animal's airway is clear.

Q3: My animal is experiencing hypothermia after ketamine injection. What should I do?

A3: Hypothermia is a common side effect. To prevent and manage it, maintain the animal's body temperature using a circulating warm water blanket, heat lamp, or other controlled heating source. Monitor the animal's core temperature throughout the procedure and recovery period.

Q4: I've noticed excessive salivation in my animals after ketamine administration. How can this be managed?

A4: Excessive salivation can be managed by pre-treating the animal with an anticholinergic agent such as atropine or glycopyrrolate. This should be administered prior to the ketamine to reduce salivary secretions and the risk of airway obstruction.

Q5: What is emergence delirium and how can I prevent it?

A5: Emergence delirium is characterized by agitation, vocalization, and uncoordinated movements during recovery from anesthesia. Providing a quiet, dark, and calm environment for recovery can significantly reduce the incidence of emergence delirium. Co-administration of a sedative, such as a benzodiazepine (e.g., midazolam or diazepam), can also lead to a smoother recovery.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Prolonged Recovery Time Overdose of ketamine or adjunctive agents; Hypothermia; Individual animal sensitivity.Review and confirm correct dosage calculation. Provide thermal support to maintain normothermia. Monitor the animal closely and provide supportive care. If using reversible adjunctive agents, consider their reversal.
Seizure-like Activity High dose of ketamine; Pre-existing neurological condition; Concurrent administration of certain drugs.Ensure the dose is within the recommended range for the species. If seizures occur, administer an anticonvulsant such as diazepam. Consult with a veterinarian.
Poor Analgesia Inadequate dose; Use of ketamine as a sole agent for painful procedures.Ketamine provides somatic but limited visceral analgesia. For painful procedures, it should be combined with an appropriate analgesic, such as an opioid or an NSAID.[3][4]
Tissue Irritation at Injection Site High concentration of ketamine solution; Improper injection technique (e.g., subcutaneous instead of intraperitoneal).Ensure the ketamine solution is at an appropriate concentration and pH. Use proper injection techniques for the chosen route of administration. Monitor the injection site for signs of inflammation.

Experimental Protocols

Protocol 1: Ketamine/Xylazine Anesthesia for Rodents

This protocol is a widely used combination for achieving surgical anesthesia in mice and rats.

Materials:

  • Ketamine (100 mg/mL)

  • Xylazine (20 mg/mL for mice, 100 mg/mL for rats)

  • Sterile saline

  • Sterile syringes and needles

  • Heating pad

  • Eye lubricant

Procedure:

  • Preparation of Anesthetic Cocktail (Mouse):

    • Combine 1.0 mL of ketamine (100 mg/mL), 1.0 mL of xylazine (20 mg/mL), and 8.0 mL of sterile saline.

    • This results in a solution with concentrations of 10 mg/mL ketamine and 2 mg/mL xylazine.

  • Preparation of Anesthetic Cocktail (Rat):

    • Combine 1.0 mL of ketamine (100 mg/mL), 0.5 mL of xylazine (100 mg/mL), and 8.5 mL of sterile saline.

    • This results in a solution with concentrations of 10 mg/mL ketamine and 5 mg/mL xylazine.

  • Administration:

    • Weigh the animal accurately to determine the correct dose.

    • Administer the cocktail via intraperitoneal (IP) injection.

      • Mouse Dosage: 0.1 mL per 10 grams of body weight (delivers 100 mg/kg ketamine and 20 mg/kg xylazine).

      • Rat Dosage: 0.1 mL per 100 grams of body weight (delivers 10 mg/kg ketamine and 5 mg/kg xylazine).

  • Monitoring:

    • Apply eye lubricant to prevent corneal drying.

    • Place the animal on a heating pad to maintain body temperature.

    • Confirm anesthetic depth by checking for the absence of a pedal withdrawal reflex (toe pinch).

    • Monitor respiratory rate and effort throughout the procedure.

  • Recovery:

    • Place the animal in a clean, quiet cage for recovery.

    • Continue to provide thermal support until the animal is fully ambulatory.

    • Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.

Protocol 2: Monitoring and Management of Side Effects

Materials:

  • Rectal thermometer

  • Pulse oximeter (with appropriate sensor for the species)

  • Supplemental oxygen source

  • Atropine or glycopyrrolate

  • Reversal agents (e.g., yohimbine or atipamezole for xylazine)

Procedure:

  • Baseline Measurements: Before anesthetic induction, record the animal's baseline heart rate, respiratory rate, and temperature.

  • Intra-procedural Monitoring:

    • Temperature: Monitor rectal temperature every 15 minutes. If it drops below 36°C (96.8°F), increase thermal support.

    • Respiration: Visually monitor the respiratory rate and chest excursions. A pulse oximeter can provide heart rate and blood oxygen saturation levels. If the respiratory rate drops significantly or oxygen saturation falls below 95%, provide supplemental oxygen.

    • Salivation: If excessive salivation is noted and was not pre-treated, position the animal's head to allow for drainage and prevent aspiration.

  • Post-procedural Monitoring:

    • Continue to monitor vital signs every 15-30 minutes during recovery.

    • Observe for signs of emergence delirium. If present, ensure the recovery environment is quiet and dark.

    • If recovery is prolonged, consider the use of reversal agents for any reversible drugs used in the anesthetic cocktail.

Signaling Pathways and Workflows

ketamine_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure start Start animal_prep Animal Preparation (Weighing, Baseline Vitals) start->animal_prep pretreatment Pre-treatment (e.g., Atropine) animal_prep->pretreatment anesthesia Anesthetic Administration (Ketamine +/- Adjuncts) pretreatment->anesthesia monitoring Monitor Vitals (Temp, HR, RR, SpO2) anesthesia->monitoring side_effect_check Side Effect Check monitoring->side_effect_check recovery Recovery Phase monitoring->recovery Procedure Complete side_effect_check->monitoring No Side Effects intervention Intervention side_effect_check->intervention Side Effects Detected intervention->monitoring end End recovery->end side_effect_management cluster_side_effects Potential Side Effects cluster_management Management Strategies ketamine Ketamine Administration resp_depression Respiratory Depression ketamine->resp_depression hypothermia Hypothermia ketamine->hypothermia salivation Excessive Salivation ketamine->salivation delirium Emergence Delirium ketamine->delirium monitor_oxygen Monitor Vitals & Provide Oxygen resp_depression->monitor_oxygen thermal_support Provide Thermal Support hypothermia->thermal_support anticholinergics Administer Anticholinergics salivation->anticholinergics quiet_recovery Quiet/Dark Recovery & Sedatives delirium->quiet_recovery

References

Technical Support Center: Optimization of Ketocaine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Due to the limited availability of published data specifically on the nanoparticle-based delivery of Ketocaine, this guide extrapolates from studies on the related compound Ketoconazole and other local anesthetics with similar physicochemical properties. All experimental procedures should be optimized based on in-house laboratory conditions and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most promising nanoparticle systems for this compound delivery?

A1: Given this compound's hydrophobic nature (predicted logP of 4.22) and basic character (strongest basic pKa of 9.69), several nanoparticle systems are suitable for its encapsulation. These include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound within their membranes.

  • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are effective at entrapping lipophilic molecules.

  • Polymeric Micelles: Self-assembling structures of amphiphilic copolymers with a hydrophobic core that can solubilize poorly water-soluble drugs like this compound.

Q2: What is a typical starting point for the encapsulation efficiency of this compound in these systems?

A2: Based on studies with the structurally similar drug Ketoconazole, you can expect initial encapsulation efficiencies in the range of 70-95% for SLNs and nanostructured lipid carriers (NLCs), and potentially up to 90% for polymeric micelles, depending on the formulation parameters. Liposomal formulations of Ketoconazole have also shown high encapsulation efficiencies.

Q3: How can I improve the stability of my this compound nanoparticle formulation?

A3: Instability can manifest as drug leakage, particle aggregation, or chemical degradation. To improve stability:

  • Optimize surface charge: A higher absolute zeta potential value (e.g., > |30| mV) can prevent particle aggregation through electrostatic repulsion.

  • Incorporate stabilizing excipients: For example, the addition of cholesterol to liposomal formulations can enhance membrane rigidity. For SLNs and polymeric micelles, the use of stabilizers like Poloxamer 188 is common.

  • Control storage conditions: Store formulations at recommended temperatures (e.g., 4°C) and protect from light, as some related compounds are known to be susceptible to photodegradation. Ketoconazole, for instance, is least stable at low pH.

Q4: My in vitro drug release is too fast/slow. How can I modulate it?

A4: The drug release rate is influenced by the nanoparticle composition and the drug's interaction with the matrix.

  • For faster release: Consider using lipids with lower melting points in SLNs or polymers that form less compact cores in micelles.

  • For slower, sustained release: Employ lipids with higher melting points or more hydrophobic polymers to increase the tortuosity of the drug diffusion path. For liposomes, increasing the cholesterol content can decrease membrane fluidity and slow down drug release.

Q5: How can I achieve targeted delivery of this compound to nerve fibers?

A5: Targeted delivery aims to concentrate the anesthetic at the site of action, such as peripheral nerves, to enhance efficacy and reduce systemic side effects.[1] Strategies include:

  • Passive Targeting: Utilizing the enhanced permeability and retention (EPR) effect in inflamed tissues where the vasculature is leaky.

  • Active Targeting: Functionalizing the nanoparticle surface with ligands (e.g., peptides, antibodies) that bind to specific receptors overexpressed on nerve cells or associated tissues.

  • Physical Targeting: Using stimuli-responsive systems, for example, temperature-sensitive liposomes that release the drug upon localized heating.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<50%)
Potential Cause Troubleshooting Steps
Poor drug solubility in the lipid/polymer matrix. - Screen different lipids (for SLNs/liposomes) or hydrophobic polymers (for micelles) to find one with better affinity for this compound. - Increase the amount of lipid or polymer in the formulation.
Drug partitioning into the external aqueous phase. - Adjust the pH of the aqueous phase. Since this compound is a weak base, a higher pH will favor the un-ionized, more hydrophobic form, potentially improving encapsulation in the lipid/polymer core. - Use a co-solvent during preparation to improve initial drug solubilization in the organic phase.
Suboptimal formulation process. - Optimize homogenization or sonication time and intensity. - For thin-film hydration methods (liposomes), ensure complete formation of a thin, uniform lipid film.
Issue 2: Particle Aggregation and Instability
Potential Cause Troubleshooting Steps
Low surface charge (Zeta Potential close to zero). - Incorporate charged lipids (e.g., DOTAP, DPPG) into the formulation. - Modify the nanoparticle surface with a charged polymer like chitosan.
Inappropriate surfactant/stabilizer concentration. - Optimize the concentration of the surfactant or stabilizer (e.g., Poloxamer, Tween 80). Too little may not provide sufficient steric hindrance, while too much can lead to micelle formation and destabilization.
Incompatible buffer or storage medium. - Ensure the pH and ionic strength of the storage buffer are optimal for stability. For Ketoconazole, formulations are more stable at neutral to slightly basic pH.[2][3]
Issue 3: Burst Release of Drug
Potential Cause Troubleshooting Steps
Drug adsorbed to the nanoparticle surface. - Wash the nanoparticle suspension multiple times by centrifugation or dialysis to remove surface-adsorbed drug.
Porous or imperfect nanoparticle matrix. - For SLNs, use lipids that form a more crystalline and less imperfect matrix. - For polymeric micelles, select polymers that form a more compact and stable core.
High drug loading leading to drug crystallization at the surface. - Reduce the initial drug concentration in the formulation.
Issue 4: Discrepancy Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Steps
Rapid clearance of nanoparticles by the reticuloendothelial system (RES). - Pegylate the nanoparticle surface to create a "stealth" effect and prolong circulation time.
In vitro release medium does not mimic in vivo conditions. - Use a more biorelevant release medium, for example, one containing proteins or enzymes that might be present at the target site.
Nanoparticle instability in the biological environment. - Evaluate the stability of the nanoparticles in serum or plasma to assess potential protein corona effects and aggregation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₉NO₂[4][5]
Molar Mass291.43 g/mol
Predicted Water Solubility0.101 mg/mL
Predicted logP4.22
Strongest Basic pKa9.69

Table 2: Formulation Parameters and Characteristics of Nanoparticles for Local Anesthetics and Related Compounds

Delivery SystemDrugKey Formulation ComponentsParticle Size (nm)Encapsulation Efficiency (%)Reference
SLNs BenzocaineSurfactants (Polyoxyethylene sorbitan esters)< 350-
SLNs TetracaineCompritol 888 ATO, Dynasan 112-Up to 10% drug loading
Liposomes TetracainePhospholipids--
Polymeric Micelles Lidocaine-< 150-
PEG-PLA Nanoparticles KetoconazoleAngiopep-2 modified17.84 ± 0.3398.56 ± 0.02
Liposomes KetoconazoleSoybean lecithin, Cholesterol--
SLNs KetoconazoleDynasan 116210.9 ± 3.484.8 ± 1.5
NLCs KetoconazoleDynasan 116, Castor oil167.8 ± 5.895.3 ± 2.0
Eudragit L 100 Nanoparticles KetoconazolePoloxamer 18848.5 - 83.685.64 - 93.78

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid under magnetic stirring.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The homogenizer should be pre-heated to the same temperature.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated drug.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

Methodology:

  • Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticle dispersion. This can be achieved by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). The nanoparticles will form a pellet, and the supernatant will contain the free drug.

  • Quantification of Free Drug: Quantify the amount of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of %EE: Calculate the encapsulation efficiency using the following formula:

    %EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

Visualizations

Experimental_Workflow_for_SLN_Preparation cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_formation Nanoparticle Formation & Purification Lipid Melt Solid Lipid Drug Dissolve this compound Lipid->Drug in Heat Heat both phases Drug->Heat Aqueous Dissolve Surfactant in Water Aqueous->Heat PreEmulsion High-Speed Stirring Heat->PreEmulsion Combine phases HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling in Ice Bath HPH->Cooling Purification Purification (Dialysis/Centrifugation) Cooling->Purification FinalSLN This compound-Loaded SLNs Purification->FinalSLN

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles.

Local_Anesthetic_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_effect Physiological Effect Na_Channel Voltage-Gated Na+ Channel BindingSite Receptor Site Na_Channel->BindingSite Ketocaine_NP This compound-NP Ketocaine_Free This compound (Free Drug) Ketocaine_NP->Ketocaine_Free Release Ketocaine_Free->Na_Channel Crosses membrane Ketocaine_Free->BindingSite Binds to NoAP No Action Potential Propagation BindingSite->NoAP Blocks Na+ influx Anesthesia Local Anesthesia NoAP->Anesthesia Leads to

Caption: Mechanism of action of this compound at the voltage-gated sodium channel.

References

"troubleshooting unexpected results in Ketocaine experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Ketocaine Experimental Technical Support Center

Welcome to the technical support center for this compound, a novel dual-action neuro-modulatory agent. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during experimentation. This compound acts as both a voltage-gated sodium channel (VGSC) blocker and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This dual-action mechanism, while promising for potent analgesia, can lead to complex experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound possesses a dual-action mechanism. It physically occludes the pore of voltage-gated sodium channels, reducing neuronal excitability, similar to local anesthetics.[3][4] Concurrently, it binds to an allosteric site on the NMDA receptor, preventing channel opening even when glutamate and a co-agonist are bound.[5] This reduces calcium influx and dampens glutamatergic signaling.

Q2: What are the expected effects of this compound in in vivo analgesia models?

A2: In standard thermal and mechanical pain models (e.g., hot plate, tail-flick, von Frey), this compound is expected to produce dose-dependent analgesia, increasing withdrawal latency or threshold. The VGSC blocking action primarily addresses acute nociceptive pain, while the NMDA receptor antagonism is expected to be more effective against chronic or neuropathic pain states by preventing central sensitization.

Q3: Are there known psychotomimetic or behavioral side effects?

A3: Due to its NMDA receptor antagonism, this compound has the potential to induce behavioral effects similar to other drugs in its class, such as ketamine or PCP. These can include ataxia, hyperlocomotion at low doses, and stereotyped behaviors at higher doses. Researchers should carefully monitor for such effects, as they can confound the interpretation of analgesia experiments.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is supplied as a hydrochloride salt and is readily soluble in saline or artificial cerebrospinal fluid (aCSF). For long-term storage, it is recommended to keep the powdered form at -20°C, protected from light and moisture. Stock solutions can be prepared and stored at 4°C for short-term use (up to one week) or aliquoted and frozen at -80°C for long-term stability.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Recordings in Electrophysiology Experiments

Q: My whole-cell patch-clamp recordings become noisy and unstable after applying this compound. What could be the cause?

A: This is a common issue that can stem from several sources. Follow this troubleshooting workflow:

  • Check Solution Integrity:

    • Precipitation: Visually inspect the this compound-containing aCSF for any signs of precipitation, especially at higher concentrations. Ensure the pH of the final solution is stable.

    • Osmolarity: Verify that the osmolarity of your aCSF has not significantly changed after adding this compound. Drastic changes can affect cell health and seal stability.

  • Evaluate Seal and Pipette:

    • Seal Resistance: A noisy recording is often the first sign of a deteriorating giga-seal. This can be caused by the drug altering membrane properties or by impurities in the drug solution.

    • Pipette Drift: Temperature fluctuations in the perfusion system can cause the pipette to drift, compromising the seal. Ensure your perfusion and heating systems are stable.

    • Blocked Pipette: Debris in the pipette can cause instability. Always filter your internal solution and ensure the area is dust-free.

  • Consider Off-Target Effects:

    • While this compound primarily targets VGSCs and NMDA receptors, it may have low-affinity interactions with other channels at high concentrations, leading to unpredictable currents and recording instability. Consider performing a dose-response curve to find the lowest effective concentration.

G Start Noisy/Unstable Recording After this compound Application CheckSolution Step 1: Check Solution - Visual precipitation? - pH stable? - Osmolarity correct? Start->CheckSolution CheckSeal Step 2: Evaluate Seal - Giga-seal intact? - Pipette holder stable? - Any visible drift? CheckSolution->CheckSeal Yes SolutionOK Solution OK CheckSolution->SolutionOK No CheckConcentration Step 3: Evaluate Concentration - Is concentration too high? - Potential off-target effects? CheckSeal->CheckConcentration Yes SealOK Seal OK CheckSeal->SealOK No ConcentrationOK Concentration OK CheckConcentration->ConcentrationOK No ReEvaluate Re-evaluate Experiment CheckConcentration->ReEvaluate Yes FixSolution Action: Remake/Filter Solution. Re-measure pH & Osmolarity. SolutionOK->FixSolution FixSeal Action: Re-patch cell. Check for vibration/drift sources. SealOK->FixSeal FixConcentration Action: Lower this compound dose. Perform dose-response curve. ConcentrationOK->FixConcentration FixSolution->ReEvaluate FixSeal->ReEvaluate FixConcentration->ReEvaluate G cluster_0 In Vitro Observation cluster_1 In Vivo Observation cluster_2 Potential Causes of Discrepancy invitro High Potency (e.g., low IC50 in patch-clamp) invivo Low Efficacy (e.g., weak analgesia) invitro->invivo Expected Translation Fails PK Pharmacokinetics - Poor BBB Penetration - Rapid Metabolism PK->invivo PD Pharmacodynamics - Off-target Side Effects - Circuit Compensation PD->invivo Formulation Formulation/Dosing - Poor Solubility - Incorrect Route Formulation->invivo G cluster_0 Voltage-Gated Na+ Channel Pathway cluster_1 NMDA Receptor Pathway This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Blocks Pore NMDAR NMDA Receptor This compound->NMDAR Allosteric Antagonist AP Action Potential Propagation VGSC->AP Depolarization Membrane Depolarization Depolarization->VGSC Opens PainSignal Pain Signal Transmission AP->PainSignal CaInflux Ca++ Influx NMDAR->CaInflux Glutamate Glutamate + Glycine Binding Glutamate->NMDAR Activates CentralSens Central Sensitization (Chronic Pain) CaInflux->CentralSens

References

"improving the experimental design for Ketocaine efficacy studies"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ketocaine Efficacy Studies

Disclaimer: "this compound" is not a recognized local anesthetic in widespread clinical or academic use. The following guidance is based on established principles for studying local anesthetics like lidocaine, bupivacaine, and ropivacaine, and is intended to serve as a framework for designing efficacy studies for a novel agent with a similar proposed mechanism of action.

Frequently Asked Questions (FAQs)

1. My in vivo results show high variability between subjects. What are the common causes and solutions?

High variability in in vivo models of analgesia is a frequent challenge. Key factors include:

  • Stress-Induced Analgesia: Improper handling or restraint of animals can induce stress, which has its own analgesic effect and can mask the specific action of this compound.[1] It's recommended to use restraining devices that minimize stress and to ensure a sufficient acclimatization period for the animals in the testing environment.[1][2]

  • Inconsistent Drug Administration: Ensure the injection technique is consistent across all subjects, especially for peripheral nerve blocks. Use of ultrasound guidance can significantly improve the accuracy of injections.

  • Physiological Variables: Factors like the animal's core body temperature and the skin temperature of the affected area (e.g., the tail in a tail-flick test) can significantly alter pain thresholds.[3] Monitor and maintain these physiological parameters within a narrow range.

  • Genetic Variation: Different strains of rodents can have different baseline pain sensitivities. Ensure you are using a consistent and well-characterized strain for your studies.

2. This compound is not showing the expected efficacy when injected into inflamed tissue. Why might this be happening?

This is a known issue for many local anesthetics. The primary reasons are:

  • Tissue pH: Inflamed or infected tissues are acidic.[4] Local anesthetics are typically weak bases that exist in both ionized (water-soluble) and non-ionized (lipid-soluble) forms. The non-ionized form is necessary to cross the nerve membrane. In an acidic environment, the equilibrium shifts towards the ionized form, which cannot effectively penetrate the nerve, leading to reduced efficacy.

  • Increased Vascularity: Inflammation often leads to vasodilation, which increases blood flow to the area. This can lead to a more rapid removal of this compound from the injection site, decreasing its local concentration and duration of action.

3. What is the best vehicle for administering this compound in preclinical studies?

The choice of vehicle is critical and depends on the physicochemical properties of this compound (e.g., solubility, stability).

  • Aqueous Solutions: For water-soluble compounds, sterile saline or phosphate-buffered saline (PBS) are standard choices.

  • Suspending Agents: For poorly soluble compounds, common vehicles include aqueous solutions of cellulose derivatives (e.g., 0.5% carboxymethylcellulose) often with a small amount of a surfactant like Polysorbate 80 (Tween® 80).

  • Lipid Emulsions: These can be used for highly lipophilic drugs and may also help to reduce systemic toxicity.

It is crucial to run a vehicle-only control group in all experiments to ensure that the vehicle itself does not have any biological effects on the pain endpoints being measured.

4. How do I determine the appropriate concentration and volume of this compound to use?

This should be determined through a systematic dose-ranging study.

  • Start with in vitro data: Use results from patch-clamp electrophysiology (IC50 for sodium channel block) to estimate a starting concentration range for in vivo studies.

  • In vivo Dose-Response: Test a range of concentrations and volumes to establish a dose-response curve for both efficacy (e.g., duration of nerve block) and potential toxicity. This will help you identify the optimal concentration that provides maximal efficacy with minimal side effects. Be aware of the potential for systemic toxicity, especially with higher concentrations or unintentional intravenous injection.

Troubleshooting Guides

Troubleshooting In Vitro Patch-Clamp Experiments
Problem Potential Cause Troubleshooting Steps
Unstable Seal (Low Giga-ohm) 1. Debris at pipette tip.2. Poor cell health.3. Vibration at the rig.4. Insufficient pipette pressure.1. Filter all solutions; keep pipette box covered.2. Use healthy, well-perfused tissue slices or cell cultures.3. Isolate the rig on an anti-vibration table.4. Ensure positive pressure is maintained when approaching the cell.
No or Weak Sodium Current 1. Cells do not express the target voltage-gated sodium channels.2. Rundown of channels over time.3. Incorrect voltage protocol.1. Verify channel expression using molecular techniques (e.g., qPCR, Western blot).2. Use a perforated patch or ensure ATP is in the internal solution.3. Check holding potential and test pulse parameters.
Inconsistent this compound Effect 1. Drug solution degradation.2. Incomplete washout between applications.3. Adsorption to perfusion tubing.1. Prepare fresh drug solutions daily.2. Ensure adequate washout time (at least 5-10 minutes) between drug applications.3. Use low-adsorption tubing material.
Troubleshooting In Vivo Behavioral Tests
Problem Potential Cause Troubleshooting Steps
High Baseline Latency in Tail-Flick Test 1. Stress-induced analgesia from improper restraint.2. Water bath/radiant heat source is not at the correct temperature.1. Use a less stressful restrainer and habituate the animal to the procedure.2. Calibrate the heat source before each experimental session.
Inconsistent Paw Withdrawal Thresholds in Von Frey Test 1. Inconsistent application of filaments (location, force, duration).2. Animal is not properly habituated or is too active.3. "Touch-on" responses where the animal withdraws from any touch, not just the noxious stimulus.1. Apply filaments to the mid-plantar surface consistently; use an electronic Von Frey for better control of force application.2. Allow for a sufficient habituation period (e.g., 60 minutes) on the testing mesh.3. Allow a few minutes between stimuli; be rigid and consistent with your criteria for a positive response.
Short Duration of Nerve Block 1. Incorrect injection site.2. Dose is too low.3. Rapid systemic absorption due to vasodilation.1. Use a nerve stimulator or ultrasound guidance to confirm needle placement.2. Perform a dose-escalation study to find the optimal dose.3. Consider co-administration with a vasoconstrictor like epinephrine to localize the drug and prolong its effect (requires careful toxicity assessment).

Quantitative Data Summary Tables

The following tables provide hypothetical but plausible data ranges for a novel local anesthetic like "this compound," based on published data for similar compounds like bupivacaine and lidocaine.

Table 1: Physicochemical and In Vitro Properties of this compound (Hypothetical)

ParameterValueSignificance
pKa 7.9Determines the proportion of ionized vs. non-ionized drug at physiological pH, affecting onset of action.
Lipid Solubility (Octanol/Water Partition Coefficient) 350High lipid solubility is correlated with higher potency.
Protein Binding (%) 90%High protein binding is associated with a longer duration of action.
IC50 (NaV1.5 Block) 2.5 µMThe concentration required to block 50% of cardiac sodium channels, an indicator of potential cardiotoxicity.
IC50 (Dorsal Root Ganglion NaV Block) 5.0 µMThe concentration required to block 50% of sensory neuron sodium channels, an indicator of anesthetic potency.

Table 2: Expected In Vivo Efficacy in a Rat Sciatic Nerve Block Model (Hypothetical)

This compound ConcentrationOnset of Sensory Block (minutes)Duration of Sensory Block (minutes)Duration of Motor Block (minutes)
0.25% 10 - 15120 - 18090 - 120
0.5% 5 - 10240 - 360180 - 240
0.5% + Epinephrine (1:200,000) 5 - 10360 - 540240 - 300
Vehicle Control No BlockNo BlockNo Block

Note: Sensory block is often assessed using the hot plate or Hargreaves test, while motor block is assessed by observing limb function or using a weight-bearing test.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of this compound on voltage-gated sodium channels in cultured dorsal root ganglion (DRG) neurons.

Methodology:

  • Cell Culture: Isolate DRG neurons from neonatal rats and culture for 2-5 days.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the neuron at -80 mV.

    • Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.

  • Drug Application:

    • Obtain a stable baseline recording of the peak sodium current for at least 3 minutes.

    • Perfuse the bath with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM), allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Perform a final washout with the control external solution.

  • Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Rat Sciatic Nerve Block Model

Objective: To evaluate the duration and efficacy of a sensory and motor blockade produced by this compound.

Methodology:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Lightly anesthetize the rat with isoflurane.

  • Injection:

    • Identify the sciatic notch between the greater trochanter and the ischial tuberosity.

    • Insert a 27-gauge needle perpendicular to the skin until it contacts the bone, then withdraw slightly.

    • Inject 0.2 mL of the test solution (Vehicle, 0.25% this compound, or 0.5% this compound). A nerve stimulator can be used to confirm proximity to the nerve (indicated by foot plantar flexion).

  • Sensory Block Assessment (Modified Hot Plate Test):

    • At baseline and then every 30 minutes post-injection, place the rat on a hot plate set to 52°C.

    • Measure the latency (in seconds) for the rat to lick, shake, or withdraw its injected paw.

    • A cut-off time of 20 seconds is used to prevent tissue damage. The block is considered effective if the latency reaches the cut-off.

  • Motor Block Assessment (Weight-Bearing Test):

    • At baseline and every 30 minutes, observe the rat's posture and gait.

    • Score the motor function on a scale (e.g., 0 = normal gait, 1 = limping, 2 = no weight-bearing on the limb).

  • Analysis:

    • Onset of Block: The first time point at which a maximal effect is observed.

    • Duration of Block: The time from onset until the sensory latency or motor score returns to 50% of the baseline value.

Visualizations (Graphviz DOT)

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_signal Action Potential Na_Channel Voltage-Gated Sodium Channel (VGSC) Ketocaine_in This compound (BH+) Na_Channel->Ketocaine_in Re-ionizes Blocked Blocked Na_Channel->Blocked Inhibits Na+ Influx Ketocaine_out This compound (B) Ketocaine_out->Na_Channel Crosses Membrane Ketocaine_in->Na_Channel Binds to Receptor Site AP_Prop Propagation Pain_Signal Pain Signal Transmission Blocked->Pain_Signal Extracellular Extracellular Space Intracellular Intracellular Space (Axoplasm)

Caption: Mechanism of action for local anesthetics like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_analysis Data Analysis A Patch-Clamp on DRG Neurons B Determine IC50 for Sodium Channel Block A->B C Dose-Ranging Study in Rats (Sciatic Nerve Block) B->C Inform Dose Selection D Assess Sensory Block (Hot Plate Test) C->D E Assess Motor Block (Weight-Bearing Test) C->E F Monitor for Systemic Toxicity C->F G Calculate Onset and Duration of Action D->G E->G H Establish Therapeutic Window F->H G->H

Caption: Preclinical experimental workflow for this compound efficacy.

Troubleshooting_Logic Start High Variability in In Vivo Results? Check_Handling Review Animal Handling & Acclimation Protocols Start->Check_Handling Yes Check_Temp Is Tail/Paw Skin Temperature Monitored? Start->Check_Temp Yes Check_Injection Is Injection Technique Standardized? (e.g., Ultrasound) Start->Check_Injection Yes Stress High Stress Likely (Stress-Induced Analgesia) Check_Handling->Stress No Temp_Var Temperature Variability Affecting Thresholds Check_Temp->Temp_Var No Injection_Var Inconsistent Drug Delivery to Target Nerve Check_Injection->Injection_Var No

References

Validation & Comparative

A Comparative Analysis of Ketocaine Versus Other Local Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ketocaine against other commonly used local anesthetics, focusing on available data, experimental methodologies, and mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.

Introduction to this compound

This compound is a local anesthetic agent utilized primarily in the topical treatment of conditions such as hemorrhoids and anal fissures.[1] It is often formulated in combination with corticosteroids like fluocinolone acetonide to provide both anesthetic and anti-inflammatory effects.[2] Chemically, this compound is identified as 1-(2-{2-[bis(propan-2-yl)amino]ethoxy}phenyl)butan-1-one.[3] Like other local anesthetics, its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of nerve impulses and results in a loss of sensation.[2]

Comparative Data of Local Anesthetics

Direct preclinical comparative studies detailing the potency and efficacy of this compound against other local anesthetics are not extensively available in publicly accessible literature. However, by compiling available clinical data for this compound and comparing it with the well-established profiles of Lidocaine, Bupivacaine, and Ropivacaine, a comparative overview can be constructed.

Table 1: Comparative Properties of this compound and Other Local Anesthetics

PropertyThis compoundLidocaineBupivacaineRopivacaine
Chemical Class Butyrophenone[4]AmideAmideAmide
Mechanism of Action Sodium Channel BlockadeSodium Channel BlockadeSodium Channel BlockadeSodium Channel Blockade
Typical Onset of Action 30-60 minutes (topical)Fast (1-5 minutes)Moderate (5-10 minutes)Moderate (5-15 minutes)
Typical Duration of Action Mean of 3 hours (topical)Moderate (1-2 hours)Long (4-8 hours)Long (3-6 hours)
Potency Data not availableModerateHighHigh
Common Applications Topical for hemorrhoids, anal fissuresTopical, infiltration, nerve blocks, epiduralInfiltration, nerve blocks, epidural, spinalInfiltration, nerve blocks, epidural
Toxicity Profile Primarily local irritation (erythema)CNS and cardiovascular toxicity at high dosesHigher cardiotoxicity potentialLower cardiotoxicity than Bupivacaine

Experimental Protocols for Evaluating Local Anesthetics

Standardized preclinical models are crucial for the evaluation and comparison of local anesthetic efficacy. The following are detailed methodologies for common in vivo experiments.

Plexus Anesthesia Model in Frogs

This model assesses the nerve blocking potential of a local anesthetic on a nerve plexus.

Methodology:

  • Animal Model: Healthy adult frogs (e.g., Rana tigrina) of a specified weight range.

  • Anesthesia Induction: Pithing of the frog to immobilize it while maintaining spinal reflexes.

  • Preparation: The frog is suspended, and the gastrocnemius muscle of one leg is exposed. The sciatic nerve plexus is carefully dissected.

  • Drug Administration: A small cotton swab soaked in the test local anesthetic solution (at varying concentrations) is placed in direct contact with the sciatic nerve plexus. The contralateral leg serves as a control and is treated with a saline-soaked swab.

  • Assessment of Anesthesia: The foot of the treated leg is immersed in a weak acid solution (e.g., 0.1N HCl) at regular intervals (e.g., every 2 minutes). The time taken for the foot withdrawal reflex to be abolished is recorded as the onset of anesthesia.

  • Assessment of Duration: After the onset of anesthesia is confirmed, the foot is washed with saline and tested for the return of the withdrawal reflex at regular intervals. The time from onset to the return of the reflex is recorded as the duration of action.

  • Data Analysis: Onset and duration of anesthesia are compared between different concentrations of the test drug and against standard local anesthetics.

Infiltration Anesthesia Model in Guinea Pigs

This model evaluates the efficacy of a local anesthetic when infiltrated directly into the tissue.

Methodology:

  • Animal Model: Healthy adult guinea pigs of a specified weight range.

  • Preparation: The dorsal skin of the guinea pig is shaved.

  • Drug Administration: A small volume (e.g., 0.1-0.2 mL) of the local anesthetic solution is injected intradermally at a marked site.

  • Assessment of Anesthesia: A sharp stimulus (e.g., a pinprick) is applied to the center of the wheal and surrounding areas at regular intervals. The absence of a skin twitch response (panniculus reflex) indicates successful anesthesia.

  • Data Analysis: The area of anesthesia and the duration of the block are measured and compared across different drug concentrations and comparator agents.

Surface Anesthesia Model in Rabbits (Corneal Reflex)

This model is used to assess the efficacy of topical local anesthetic formulations.

Methodology:

  • Animal Model: Healthy adult rabbits (e.g., New Zealand white) of a specified weight range.

  • Assessment of Corneal Reflex: The cornea of one eye is gently touched with a fine, soft filament (e.g., a cotton wisp) to elicit a blink reflex. The number of stimuli required to elicit a response is recorded.

  • Drug Administration: A standardized volume (e.g., one drop) of the local anesthetic solution is instilled into the conjunctival sac of the test eye. The contralateral eye serves as a control and receives a saline drop.

  • Assessment of Anesthesia: The corneal reflex is tested at regular intervals after drug administration. The absence of a blink reflex after a set number of stimuli indicates the onset of anesthesia.

  • Assessment of Duration: The time taken for the corneal reflex to return to baseline is recorded as the duration of surface anesthesia.

  • Data Analysis: The onset and duration of anesthesia are compared for the test compound against a standard topical anesthetic.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Sodium Channel Blockade

Local anesthetics exert their effect by blocking voltage-gated sodium channels within the nerve cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the membrane and the propagation of an action potential.

G Simplified Signaling Pathway of Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel->Na_Channel_Open Opens Channel Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation No_Sensation Blockade of Sensation (Anesthesia) Na_Channel_Open->No_Sensation Sodium Influx Prevented Na_Channel_Inactive->Na_Channel Repolarization Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Depolarization Signal Local_Anesthetic Local Anesthetic (e.g., this compound) Local_Anesthetic->Na_Channel_Open Binds to open/inactive state of channel Local_Anesthetic->Na_Channel_Inactive

Caption: Mechanism of Local Anesthetic Action.

General Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel local anesthetic typically follows a structured workflow to determine its efficacy and safety profile.

G Preclinical Evaluation Workflow for Local Anesthetics cluster_0 In Vitro Studies cluster_1 In Vivo Efficacy Models cluster_2 Safety and Toxicology A Sodium Channel Binding Assays B Electrophysiology (Patch Clamp) A->B C Plexus Anesthesia (Frog) B->C Proceed if potent and selective D Infiltration Anesthesia (Guinea Pig) C->D E Surface Anesthesia (Rabbit) D->E F Acute Toxicity Studies E->F Proceed if efficacious G Local Tissue Irritation F->G H Systemic Toxicity (CNS, CVS) G->H I Candidate for Further Development H->I Favorable safety profile

References

In Vivo Validation of Ketocaine Analogues as Antitumor Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor effects of novel Ketocaine analogues against other established and experimental cancer therapies. The data presented is compiled from preclinical studies, offering a quantitative and methodological overview to inform further research and development in oncology.

Comparative Efficacy of Antitumor Agents in the Ehrlich Ascites Carcinoma (EAC) Model

The following table summarizes the in vivo antitumor activity of two this compound analogues compared to alternative therapies, as evaluated in the Ehrlich Ascites Carcinoma (EAC) mouse model. The primary endpoint for comparison is the percentage of Treated versus Control (% T/C), a standard metric in preclinical oncology that reflects the inhibition of tumor growth.

CompoundDosageCancer ModelAntitumor Effect (% T/C)Source
This compound Analogue II 5 mg/kgEhrlich Ascites Carcinoma149[1]
This compound Analogue V 50 mg/kgEhrlich Ascites Carcinoma171[1]
Cisplatin 10 mg/kgEhrlich Ascites Carcinoma>75% reduction in viable cells[2]
Metformin 200 mg/kgEhrlich Ascites CarcinomaSignificant decrease in ascitic fluid volume[3]
Benzophenone Semicarbazone 25 mg/kgEhrlich Ascites Carcinoma77.39% increase in lifespan[4]

Note: A higher % T/C value indicates greater antitumor activity. For Cisplatin and Metformin, the reported effects are qualitative but indicate significant antitumor action. Benzophenone Semicarbazone's efficacy is presented as an increase in lifespan, another critical parameter in in vivo studies.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. The following is a standard protocol for the Ehrlich Ascites Carcinoma (EAC) model used in the evaluation of the antitumor agents cited in this guide.

Ehrlich Ascites Carcinoma (EAC) Model Protocol

  • Animal Model: Swiss albino mice are typically used for this model.

  • Tumor Inoculation: EAC cells are propagated in vivo by intraperitoneal (IP) injection of approximately 2.5 x 10^6 cells into healthy mice. After 7-10 days, ascitic fluid containing EAC cells is harvested.

  • Experimental Groups: Mice are randomly assigned to control and treatment groups.

  • Drug Administration:

    • The test compounds (e.g., this compound analogues) or alternative drugs are administered, typically via intraperitoneal injection, at specified dosages and schedules.

    • The control group receives a vehicle solution (e.g., saline).

  • Monitoring and Data Collection:

    • Animals are monitored daily for signs of toxicity and mortality.

    • Tumor growth is assessed by measuring the volume of ascitic fluid at the end of the experiment.

    • The viability of EAC cells in the ascitic fluid is determined using methods like the Trypan Blue exclusion assay.

    • The percentage of tumor growth inhibition is often calculated as the T/C ratio: (mean tumor weight of treated group / mean tumor weight of control group) x 100.

  • Endpoint Analysis: The primary endpoints typically include tumor growth inhibition and an increase in the lifespan of the treated animals compared to the control group.

Signaling Pathways in Local Anesthetic-Mediated Antitumor Effects

Local anesthetics, including this compound and its analogues, are believed to exert their antitumor effects by modulating key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. Below are diagrams of three critical pathways potentially targeted by these compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound Analogues This compound->PI3K Inhibits This compound->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound analogues.

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound Analogues This compound->RAS Inhibits

Caption: ERK/MAPK signaling pathway, a potential target for this compound analogues.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Leads to Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates This compound This compound Analogues This compound->BetaCatenin Promotes Degradation

Caption: Wnt/β-catenin signaling pathway and its potential modulation by this compound analogues.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of antitumor compounds like this compound analogues.

Experimental_Workflow Start Start: Compound Synthesis (this compound Analogues) Inoculation Tumor Cell Inoculation (Ehrlich Ascites Carcinoma) Start->Inoculation Grouping Randomization of Mice into Control & Treatment Groups Inoculation->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Monitoring of Tumor Growth & Animal Health Treatment->Monitoring DataCollection Data Collection at Endpoint (Ascitic Fluid Volume, Cell Viability) Monitoring->DataCollection Analysis Data Analysis (% T/C, Lifespan) DataCollection->Analysis Conclusion Conclusion on Antitumor Efficacy Analysis->Conclusion

Caption: General experimental workflow for in vivo antitumor studies.

References

Ketocaine vs. Lidocaine: A Comparative Analysis of Anesthetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anesthetic properties of ketocaine and lidocaine, focusing on available experimental data. While lidocaine is a well-established and extensively studied local anesthetic, data on this compound is more limited, necessitating a careful evaluation of existing research to draw comparative insights.

Overview of Anesthetic Properties

Lidocaine is a widely used amide-type local anesthetic known for its rapid onset and intermediate duration of action. It is versatile and can be used for various anesthetic procedures, including infiltration, nerve blocks, and topical application. This compound, a butyrophenone derivative, is primarily recognized as a topical local anesthetic.

Table 1: Summary of Anesthetic Properties

PropertyThis compoundLidocaine
Chemical Class Amino ether (Butyrophenone)Amide
Primary Use Topical AnesthesiaTopical, Infiltration, Nerve Block, Epidural Anesthesia
Onset of Action 30-60 minutes (topical)[1]Several minutes (injection)[2], 3-5 minutes (topical ointment)
Duration of Action 2.5 - 3 hours (topical)[1]0.5 - 3 hours (injection)[2]
Mechanism of Action Assumed to be voltage-gated sodium channel blockadeVoltage-gated sodium channel blockade[2]

Mechanism of Action: A Tale of Two Blockers

The primary mechanism of action for most local anesthetics, including lidocaine, is the blockade of voltage-gated sodium channels within the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential, thereby preventing the transmission of pain signals.

Lidocaine's mechanism is well-documented. It binds to the intracellular portion of the voltage-gated sodium channels, stabilizing them in the inactivated state. This prevents the conformational change required for channel opening and sodium influx, effectively blocking nerve impulse conduction.

The specific mechanism of action for This compound is not as extensively elucidated in publicly available literature. However, as a local anesthetic, it is presumed to share the same fundamental mechanism of blocking voltage-gated sodium channels. Its classification as a butyrophenone derivative may confer unique binding characteristics or channel subtype selectivity, but further research is required to confirm this.

Signaling Pathway for Local Anesthetic Action

G cluster_membrane Neuronal Membrane Na_Channel_Resting Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open opens Na_Channel_Inactive Sodium Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive inactivates Block Blockade of Sodium Influx Na_Channel_Open->Block allows Na+ influx Na_Channel_Inactive->Na_Channel_Resting resets Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Resting triggers Local_Anesthetic Local Anesthetic (e.g., Lidocaine, this compound) Local_Anesthetic->Block binds to channel No_Pain_Signal No Pain Signal Transmission Block->No_Pain_Signal leads to

Caption: General signaling pathway for local anesthetics.

Experimental Protocols for Efficacy Assessment

The evaluation of topical anesthetic efficacy typically involves controlled clinical trials that measure pain perception in response to a standardized stimulus.

Key Experimental Methodologies:
  • Randomized, Double-Blind, Placebo-Controlled Trial: This is the gold standard for clinical trials. Participants are randomly assigned to receive the active anesthetic (e.g., this compound or lidocaine), a placebo, or another active comparator. Both the participants and the investigators are blinded to the treatment allocation to prevent bias.

  • Pain Assessment: Pain perception is quantified using validated scales such as:

    • Visual Analog Scale (VAS): A continuous scale, typically a 100mm line, where patients mark their pain level from "no pain" to "worst imaginable pain."

    • Numeric Rating Scale (NRS): Patients rate their pain on a scale of 0 to 10.

  • Standardized Painful Stimulus: A consistent and reproducible stimulus is applied to the anesthetized area. Examples include:

    • Needle insertion

    • Laser pulse

    • Application of heat or cold

Experimental Workflow for a Comparative Topical Anesthetic Study

G cluster_prep Preparation cluster_treatment Treatment Application cluster_assessment Assessment Recruitment Participant Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Lidocaine Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Stimulus Standardized Painful Stimulus Group_A->Stimulus Group_B->Stimulus Group_C->Stimulus Pain_Scale Pain Assessment (VAS/NRS) Stimulus->Pain_Scale Data_Analysis Statistical Analysis Pain_Scale->Data_Analysis

Caption: Workflow of a comparative topical anesthetic trial.

Discussion and Future Directions

The available data indicates that lidocaine is a well-characterized local anesthetic with a rapid onset and predictable duration of action, supported by a clear understanding of its mechanism. This compound shows promise as a topical anesthetic, with clinical observations suggesting a longer onset time and a comparable duration of action for this specific application.

A significant gap in the current knowledge is the lack of direct, head-to-head comparative studies between this compound and lidocaine, particularly for topical anesthesia. Furthermore, detailed preclinical and clinical studies are needed to fully characterize the pharmacological profile of this compound, including its potency (e.g., EC50 or IC50 values), dose-response relationship, and potential for systemic absorption and toxicity. Elucidating the precise molecular interactions of this compound with sodium channel subtypes could also reveal advantages for specific clinical applications.

Future research should focus on:

  • Direct Comparative Clinical Trials: Well-designed randomized controlled trials comparing the efficacy and safety of topical this compound and lidocaine formulations.

  • In Vitro Pharmacological Studies: Patch-clamp electrophysiology studies to determine the potency and kinetics of this compound's sodium channel blockade and to identify any subtype selectivity.

  • Pharmacokinetic Studies: Investigations into the absorption, distribution, metabolism, and excretion of topically applied this compound to assess systemic exposure and safety.

By addressing these research gaps, the scientific community can gain a clearer understanding of the relative merits of this compound and lidocaine, ultimately informing the development of more effective and safer local anesthetic therapies.

References

Cross-Validation of Analytical Methods for Ketoconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods is paramount. When transferring methods between laboratories or introducing new techniques, a rigorous cross-validation process is essential. This guide provides a comparative overview of analytical methods for the determination of Ketoconazole, complete with experimental data and detailed protocols to support effective cross-validation.

Cross-validation serves to demonstrate that two or more analytical methods are equivalent and can be used interchangeably to produce comparable data.[1] This is critical in drug development, where studies may be conducted across different sites or over extended periods, potentially involving changes in methodology.[1][2] The process typically involves analyzing the same set of quality control samples with both the established and the new method and comparing the results.[1][2]

Comparative Analysis of Ketoconazole Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Ketoconazole in various pharmaceutical formulations. Several validated HPLC methods have been reported, each with its own set of experimental parameters and performance characteristics. Below is a summary of quantitative data from different studies to facilitate a comparison of their performance.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 10 - 5080 - 120220 - 3520.2136 - 1.7088
Correlation Coefficient (r²) >0.999Not specified>0.999>0.999
Accuracy (% Recovery) Within acceptance range100.56 - 100.5097.2Quantitative
Precision (% RSD) Within acceptance range0.07 - 0.110.42Not specified
LOD (µg/mL) Within acceptance range1.94Not specifiedNot specified
LOQ (µg/mL) Within acceptance range5.88Not specifiedNot specified
Reference

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. The following sections outline the experimental protocols for the HPLC methods presented in the comparison table.

Method 1: RP-HPLC for Ketoconazole in Bulk and Dosage Form
  • Stationary Phase: Phenomenex Luna C18 (250mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile : 0.2% triethylamine (pH 6.5) = 70:30 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 243 nm

  • Injection Volume: 10 µL

  • Run Time: 5.0 min

  • Reference:

Method 2: RP-HPLC for Ketoconazole
  • Stationary Phase: Agilent Zorbax SB-Aq (250mm x 4.6mm, 5µm)

  • Mobile Phase: 0.1% triethylamine : Acetonitrile = 30:70 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Diluent: 50% 0.1% Triethylamine

  • Reference:

Method 3: HPLC for Ketoconazole in Shampoo
  • Stationary Phase: LiChrospher® 100 RP-8 (150mm x 4.6mm, 5µm)

  • Mobile Phase: A mixture of (A) monoisopropylamine-methanol (2:500, v/v) and (B) ammonium acetate-water (1:200, w/v) in a 7:3 (v/v) ratio, with pH adjusted to 5.5 with acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Reference:

Method 4: Spectrophotometric Method for Ketoconazole

This method is based on an amplification reaction where Ketoconazole is oxidized by periodate. The resulting iodate is then treated to release iodine, which is measured spectrophotometrically.

  • Reaction: Ketoconazole is oxidized with periodate, and the excess periodate is masked with molybdate. The resulting iodate is treated with iodide to liberate iodine.

  • Detection: The liberated iodine is transformed to ICl2− species and extracted as an ion-pair with rhodamine 6G into toluene for measurement at 535 nm.

  • Linearity: 0.2136 µg/mL to 1.7088 µg/mL.

  • Molar Absorptivity: 5×10^5 mol·L−1 cm−1.

  • Reference:

Visualizing the Cross-Validation Workflow and Key Parameters

To better understand the process of cross-validation and the interplay of different validation parameters, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Methods for Comparison DefineObjective->SelectMethods PrepareSamples Prepare Standardized Samples (QCs) SelectMethods->PrepareSamples AnalyzeMethodA Analyze Samples with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B PrepareSamples->AnalyzeMethodB CompareResults Compare Results AnalyzeMethodA->CompareResults AnalyzeMethodB->CompareResults StatisticalAnalysis Statistical Analysis CompareResults->StatisticalAnalysis Conclusion Draw Conclusion on Method Equivalence StatisticalAnalysis->Conclusion

Cross-Validation Workflow Diagram

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness MethodValidation Analytical Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Specificity MethodValidation->Linearity MethodValidation->Robustness

Interrelationship of Analytical Method Validation Parameters

References

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available pharmacokinetic data exists for the topical local anesthetic, Ketocaine. This guide, therefore, provides a comparative analysis of the pharmacokinetic properties of three widely studied and structurally related amide local anesthetics: Lidocaine, Bupivacaine, and Ropivacaine. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of anesthesiology.

Physicochemical and Pharmacokinetic Properties

The onset, potency, and duration of action of local anesthetics are intrinsically linked to their physicochemical properties. Key parameters such as pKa, lipid solubility, and protein binding significantly influence their pharmacokinetic profiles. The following table summarizes these properties and the primary pharmacokinetic parameters for Lidocaine, Bupivacaine, and Ropivacaine.

Property/ParameterLidocaineBupivacaineRopivacaine
Physicochemical Properties
Molecular Weight ( g/mol )234.34288.43274.4
pKa[1][2]7.98.18.1
Lipid Solubility (Partition Coefficient)[3]2.9289
Protein Binding (%)[4][5]~65%~95%~94%
Pharmacokinetic Parameters
Onset of ActionRapidSlowSlow
Duration of ActionModerateLongLong
Absorption
Bioavailability (topical)~3%--
Tmax (epidural)-30-45 min-
Distribution
Volume of Distribution (Vd)0.7-1.5 L/kg-41 ± 7 L
Metabolism
Primary SiteLiverLiverLiver
Key EnzymesCYP1A2, CYP3A4CYP3A4CYP1A2
Excretion
Elimination Half-life (t½)1.5-2 hours2.7 hours (adults)1.6-6 hours (route dependent)
Clearance--387 ± 107 mL/min (IV)

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from clinical studies involving human volunteers or patients undergoing specific surgical procedures. Below are generalized methodologies for key experiments cited.

Pharmacokinetic Analysis following Administration

Objective: To determine the absorption, distribution, metabolism, and excretion profile of a local anesthetic after administration.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers or a specific patient population is recruited for the study.

  • Drug Administration: A specified dose of the local anesthetic (e.g., Lidocaine, Bupivacaine, or Ropivacaine) is administered via a defined route, such as epidural, peripheral nerve block, or intravenous infusion.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration.

  • Plasma Analysis: The blood samples are processed to separate the plasma, which is then analyzed using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the parent drug and its metabolites.

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Visualizing Experimental Workflows

The following diagrams illustrate the typical signaling pathway of local anesthetics and a standard workflow for a pharmacokinetic study.

Mechanism of Action of Local Anesthetics cluster_0 Extracellular Space cluster_1 Nerve Membrane cluster_2 Intracellular Space (Axoplasm) LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized Equilibrium (pKa, pH) Membrane Lipid Bilayer LA_unionized->Membrane Diffusion LA_intracellular_ionized Local Anesthetic (Ionized) Membrane->LA_intracellular_ionized Re-equilibration Na_Channel Voltage-gated Na+ Channel Nerve_Impulse_Blocked Nerve Impulse Blocked Na_Channel->Nerve_Impulse_Blocked Inhibition LA_intracellular_ionized->Na_Channel Binds to channel

Local anesthetic mechanism of action.

Typical Pharmacokinetic Study Workflow Study_Design Study Design & Protocol Approval Subject_Recruitment Subject Recruitment & Informed Consent Study_Design->Subject_Recruitment Drug_Administration Drug Administration Subject_Recruitment->Drug_Administration Sample_Collection Blood/Urine Sample Collection Drug_Administration->Sample_Collection Sample_Analysis Bioanalytical Method Validation & Sample Analysis Sample_Collection->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis & Modeling Sample_Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Workflow of a pharmacokinetic study.

References

In Vivo Validation of Ketocaine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of Ketocaine's mechanism of action as a local anesthetic. Due to the limited availability of direct in vivo studies on this compound, this document establishes a comparative analysis with well-characterized local anesthetics: Lidocaine, Bupivacaine, and Procaine. The experimental protocols and data presented herein offer a blueprint for designing and evaluating the efficacy and mechanism of novel anesthetic compounds like this compound.

Postulated Mechanism of Action of this compound

Local anesthetics primarily function by blocking nerve impulses, which prevents the transmission of pain signals. The generally accepted mechanism involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2][3][4][5] It is hypothesized that this compound, as a local anesthetic, adheres to this fundamental mechanism of action.

The unionized form of the local anesthetic is believed to diffuse across the nerve sheath and cell membrane. Once inside the neuron, the molecule becomes ionized and binds to the intracellular portion of the voltage-gated sodium channels. This binding stabilizes the channels in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.

Ketocaine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space Ketocaine_unionized This compound (Unionized) Na_channel Voltage-Gated Sodium Channel Ketocaine_unionized->Na_channel Diffuses across membrane Ketocaine_ionized This compound (Ionized) Na_channel->Ketocaine_ionized Na_influx_blocked Sodium Influx Blocked Ketocaine_ionized->Na_channel Ketocaine_ionized->Na_influx_blocked Prevents Action_potential_inhibited Action Potential Inhibited Na_influx_blocked->Action_potential_inhibited Leads to

Caption: Postulated signaling pathway of this compound's mechanism of action.

Comparative In Vivo Performance of Local Anesthetics

The efficacy of a local anesthetic is primarily determined by its onset of action, potency, and duration of action. The following table summarizes available in vivo data for Lidocaine, Bupivacaine, and Procaine, which can serve as benchmarks for evaluating this compound.

AnestheticAnimal ModelTestConcentrationOnset of ActionDuration of ActionReference
Lidocaine RatSciatic Nerve Block1%~40 seconds (postural changes)~90-120 minutes
RabbitTopical (Corneal)0.25% - 1%Not specifiedStatistically similar across brands
Guinea PigInfiltration0.25% - 1%Not specifiedStatistically similar across brands
Bupivacaine RatSciatic Nerve Block0.25%Not specified~2 hours (sensory block)
RatSciatic Nerve Block0.5%Not specified~2 hours (sensory block)
Guinea PigIntradermalNot specifiedSlower than LidocaineLonger than Lidocaine
Procaine HorseSubcutaneous5 mg with epinephrine~5 minutes~180 minutes
GeneralInfiltrationNot specifiedSlowShort

Experimental Protocols for In Vivo Validation

Standardized in vivo models are crucial for the quantitative evaluation of local anesthetics. Below are detailed protocols for common experimental setups.

Infiltration Anesthesia in Guinea Pigs (Wheal Block Assay)

This model assesses the efficacy of a local anesthetic administered via infiltration.

Protocol:

  • Animal Preparation: Acclimate adult guinea pigs (250-300g) to the experimental environment. The day before the experiment, carefully clip the hair on the animal's back.

  • Marking Injection Sites: On the day of the experiment, draw several circles (e.g., four) with a marker on the clipped skin of the back.

  • Intradermal Injection: Inject a standardized volume (e.g., 0.1 mL) of the test solution (this compound, vehicle control, or a standard anesthetic like Lidocaine) intradermally at the center of each marked circle to raise a small wheal.

  • Assessment of Anesthesia:

    • Onset: Starting 2-5 minutes after injection, gently prick the center of the wheal with a blunt pin every minute. The absence of a skin twitch (panniculus reflex) indicates the onset of anesthesia. Record this time.

    • Duration: Continue to test for the panniculus reflex at regular intervals (e.g., every 5-10 minutes). The time from the onset of anesthesia until the return of the reflex is recorded as the duration of action.

  • Data Recording: Record the onset and duration of anesthesia for each animal and treatment group.

Sciatic Nerve Block in Rats

This model evaluates the anesthetic effect on a major nerve trunk.

Protocol:

  • Animal Anesthesia: Anesthetize adult rats (e.g., Sprague-Dawley) using an appropriate method (e.g., isoflurane inhalation or an injectable anesthetic cocktail).

  • Surgical Preparation: Shave and disinfect the skin over the posterolateral thigh. Make a small skin incision to expose the underlying musculature.

  • Nerve Localization: Bluntly dissect the muscles to visualize the sciatic nerve. A nerve stimulator can be used to confirm the correct location by observing muscle twitching at a low current.

  • Anesthetic Injection: Carefully inject a small, standardized volume (e.g., 0.2 mL) of the test solution perineurally.

  • Assessment of Blockade:

    • Motor Block: Can be assessed by observing for foot drop or by measuring grip strength at regular intervals.

    • Sensory Block: Can be evaluated using the tail-flick test or by measuring the withdrawal latency to a thermal or mechanical stimulus applied to the paw. The onset and duration of both motor and sensory blockade should be recorded.

  • Post-procedural Care: Suture the incision and provide appropriate postoperative analgesia and care.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Analysis Animal_Prep Animal Acclimation & Preparation Anesthesia_Induction General Anesthesia (if required) Animal_Prep->Anesthesia_Induction Anesthetic_Prep Preparation of Test Solutions (this compound, Controls) Local_Anesthetic_Admin Local Anesthetic Administration (Infiltration/Nerve Block) Anesthetic_Prep->Local_Anesthetic_Admin Anesthesia_Induction->Local_Anesthetic_Admin Assess_Onset Measure Onset of Action Local_Anesthetic_Admin->Assess_Onset Assess_Potency Determine Potency (Dose-Response) Local_Anesthetic_Admin->Assess_Potency Assess_Duration Measure Duration of Action Assess_Onset->Assess_Duration Data_Analysis Statistical Analysis of Results Assess_Duration->Data_Analysis Assess_Potency->Data_Analysis

Caption: A generalized experimental workflow for in vivo validation.

Comparative Analysis Framework

A logical framework for comparing this compound to other local anesthetics is essential for a comprehensive evaluation. This involves a multi-faceted approach considering both efficacy and safety.

Comparative_Analysis cluster_parameters Comparative Parameters cluster_evaluation Overall Evaluation This compound This compound Onset Onset of Action This compound->Onset Duration Duration of Action This compound->Duration Potency Potency (ED50) This compound->Potency Toxicity Systemic Toxicity This compound->Toxicity Lidocaine Lidocaine Lidocaine->Onset Lidocaine->Duration Lidocaine->Potency Lidocaine->Toxicity Bupivacaine Bupivacaine Bupivacaine->Onset Bupivacaine->Duration Bupivacaine->Potency Bupivacaine->Toxicity Procaine Procaine Procaine->Onset Procaine->Duration Procaine->Potency Procaine->Toxicity Efficacy Therapeutic Efficacy Onset->Efficacy Duration->Efficacy Potency->Efficacy Safety Safety Profile Toxicity->Safety

Caption: Logical framework for the comparative analysis of this compound.

Conclusion

References

A Comparative Guide to the Synthetic Validation of Ketocaine: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical novel synthetic pathway for Ketocaine against a plausible established method. The objective is to furnish researchers and drug development professionals with a clear, data-driven comparison to inform decisions on process optimization, scalability, and environmental impact. While specific validated routes for this compound are not extensively detailed in publicly accessible literature, this guide constructs a realistic comparison based on analogous and well-documented chemical transformations for similar ester-containing active pharmaceutical ingredients.

Introduction to this compound Synthesis

This compound, a local anesthetic, is structurally an ester of 2-ethylbenzoic acid and 2-(diethylamino)ethanol. Its synthesis, therefore, involves the formation of an ester linkage between these two precursors. Traditional synthetic methodologies often rely on multi-step processes involving reactive intermediates, whereas modern approaches frequently prioritize atom economy, reduced waste, and milder reaction conditions. This guide will compare a classic two-step acyl chloride-mediated synthesis (Established Route) with a one-pot, direct esterification method (New Synthetic Route).

Comparative Analysis of Synthetic Routes

The performance of the established and the new synthetic routes are compared based on key metrics such as overall yield, purity of the final product, reaction time, and temperature. The data presented in the following tables is a representative compilation from analogous esterification reactions found in synthetic chemistry literature.

Parameter Established Route (Acyl Chloride) New Synthetic Route (Direct Esterification) Reference/Analogy
Overall Yield 75-85%88-95%Procaine Synthesis[1][2]
Purity (Post-Purification) >99.0% (HPLC)>99.5% (HPLC)General Esterification Data
Reaction Time (Total) 8-12 hours4-6 hoursAcylation of Alcohols[3]
Reaction Temperature 0°C to 80°C90-110°CTransesterification Processes[4]
Key Reagents Thionyl Chloride, PyridineDicyclohexylcarbodiimide (DCC), 4-DMAPEsterification Catalysts
Solvent Dichloromethane, TolueneTolueneCommon Organic Solvents
Byproducts SO₂, HCl, Pyridinium HydrochlorideDicyclohexylurea (DCU)Reagent-specific byproducts
Environmental Impact High (Use of SOCl₂, chlorinated solvents)Moderate (DCU waste)Green Chemistry Principles

Experimental Protocols

Established Synthetic Route: Acyl Chloride Intermediate

This two-step method first involves the activation of the carboxylic acid to an acyl chloride, followed by esterification.

Step 1: Synthesis of 2-Ethylbenzoyl Chloride

  • To a stirred solution of 2-ethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (5 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 2-ethylbenzoyl chloride, which is used in the next step without further purification.

Step 2: Esterification with 2-(Diethylamino)ethanol

  • Dissolve 2-(diethylamino)ethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (5 mL/mmol) and cool the mixture to 0°C.

  • Add the crude 2-ethylbenzoyl chloride (1.0 eq) in dichloromethane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

New Synthetic Route: One-Pot Direct Esterification

This novel approach involves the direct coupling of the carboxylic acid and alcohol in a single step using a coupling agent.

  • To a solution of 2-ethylbenzoic acid (1.0 eq), 2-(diethylamino)ethanol (1.1 eq), and 4-dimethylaminopyridine (4-DMAP, 0.1 eq) in anhydrous toluene (10 mL/mmol), add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in toluene dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the established and new synthetic routes for this compound.

Established_Synthetic_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification 2_EBA 2-Ethylbenzoic Acid Acyl_Chloride 2-Ethylbenzoyl Chloride 2_EBA->Acyl_Chloride DMF (cat.) DCM, Reflux SOCl2 Thionyl Chloride (SOCl2) SOCl2->Acyl_Chloride Ketocaine_E This compound Acyl_Chloride->Ketocaine_E DCM, 0°C to RT DEAE 2-(Diethylamino) ethanol DEAE->Ketocaine_E Pyridine Pyridine Pyridine->Ketocaine_E Workup_E Aqueous Workup Ketocaine_E->Workup_E Chroma_E Column Chromatography Workup_E->Chroma_E

Caption: Workflow for the established two-step synthesis of this compound.

New_Synthetic_Route cluster_reaction One-Pot Direct Esterification cluster_purification Purification 2_EBA_N 2-Ethylbenzoic Acid Ketocaine_N This compound 2_EBA_N->Ketocaine_N Toluene, RT DEAE_N 2-(Diethylamino) ethanol DEAE_N->Ketocaine_N Reagents DCC, 4-DMAP Reagents->Ketocaine_N Filter Filter DCU Ketocaine_N->Filter Workup_N Aqueous Workup Filter->Workup_N Chroma_N Column Chromatography Workup_N->Chroma_N

Caption: Workflow for the new one-pot synthesis of this compound.

Conclusion

The hypothetical new synthetic route for this compound presents several advantages over the established acyl chloride method. It offers a higher overall yield, a shorter reaction time, and avoids the use of hazardous reagents like thionyl chloride, thereby presenting a more environmentally benign profile. While the cost of reagents such as DCC may be higher, the benefits of a streamlined one-pot process, reduced waste, and milder conditions make it an attractive alternative for industrial-scale production. Further validation through rigorous experimental trials would be necessary to fully confirm these potential advantages.

References

"comparative studies on the neurotoxicity of local anesthetics including Ketocaine"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the neurotoxic potential of commonly used local anesthetics, including a review of underlying cellular mechanisms and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Local anesthetics are indispensable for pain management in a vast array of clinical procedures. By reversibly blocking sodium channels, they prevent the transmission of pain signals. However, their application is not without risks, as local anesthetics can exhibit dose-dependent neurotoxicity, which may lead to transient or permanent neurological deficits.[1] Understanding the comparative neurotoxicity of these agents is crucial for the development of safer drugs and for making informed clinical decisions. This guide provides a comparative overview of the neurotoxic profiles of several widely used local anesthetics, supported by in vitro experimental data.

It is important to note that while this guide aims to be comprehensive, a thorough literature search revealed a significant gap in knowledge regarding the neurotoxicity of Ketocaine . Although identified as an amino ether local anesthetic of the butyrophene family used topically, no peer-reviewed studies on its neurotoxic effects on neuronal cells could be retrieved. Therefore, this compound is not included in the following comparative data.

Comparative Cytotoxicity Data

The neurotoxic potential of local anesthetics is often evaluated in vitro by exposing neuronal cell lines to different concentrations of the drug and measuring cell viability. The following tables summarize key quantitative data from various studies, providing a basis for comparing the cytotoxicity of several common local anesthetics.

Table 1: Median Lethal Dose (LD50) of Local Anesthetics on Human Neuroblastoma SH-SY5Y Cells

Local AnestheticLD50 (mM) after 20-minute exposure
Bupivacaine0.95 ± 0.08
Lidocaine3.35 ± 0.33
Prilocaine4.32 ± 0.39
Mepivacaine4.84 ± 1.28
Articaine8.98 ± 2.07
Ropivacaine13.43 ± 0.61

Data sourced from a comparative in vitro cytotoxicity study. A lower LD50 value indicates higher cytotoxicity.[2]

Table 2: Half-maximal Inhibitory Concentration (IC50) for Growth Cone Collapse in Chick Embryo Dorsal Root Ganglion Neurons

Local AnestheticIC50 (M) after 15-minute exposure
Mepivacaine10-1.6
Ropivacaine10-2.5
Bupivacaine10-2.6
Lidocaine10-2.8

Data from an in vitro study on growing neurons. The IC50 represents the concentration at which 50% of the growth cones collapsed.[3]

Table 3: Comparative Order of Neurotoxicity from In Vitro Studies

StudyCell TypeOrder of Neurotoxicity (from most to least toxic)
Perez-Castro et al.Human SH-SY5Y neuroblastoma cellsBupivacaine > Ropivacaine > Chloroprocaine > Lidocaine > Mepivacaine ≥ Procaine[4]
Werdehausen et al.Human SHEP neuroblastoma cellsTetracaine > Bupivacaine > Prilocaine = Mepivacaine = Ropivacaine > Lidocaine > Procaine = Articaine[5]
Radwan et al.Cultured neurons from Lymnaea stagnalisDibucaine > Tetracaine > Lidocaine > Bupivacaine = Ropivacaine > Mepivacaine = Procaine

These tables consistently demonstrate that all local anesthetics have the potential to be neurotoxic in a concentration-dependent manner. Bupivacaine and tetracaine frequently appear as the more neurotoxic agents in these in vitro models, while mepivacaine, procaine, and articaine are often found to be less so.

Signaling Pathways in Local Anesthetic-Induced Neurotoxicity

The cellular mechanisms underlying local anesthetic neurotoxicity are complex and involve the activation of several signaling pathways, ultimately leading to apoptosis (programmed cell death) or necrosis. The primary pathways implicated are the intrinsic caspase pathway, the PI3K/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Intrinsic Caspase Pathway

Local anesthetics can induce mitochondrial dysfunction, which is a key event in the intrinsic apoptotic pathway. This includes the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

G Intrinsic Caspase Pathway in Local Anesthetic Neurotoxicity LA Local Anesthetic Mito Mitochondrial Dysfunction (Loss of Membrane Potential) LA->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic caspase pathway of local anesthetic-induced apoptosis.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway. Some studies have shown that local anesthetics like bupivacaine can inhibit this pathway, thereby promoting apoptosis. Conversely, activation of the PI3K/Akt pathway, for instance by dexamethasone, has been shown to have a protective effect against bupivacaine-induced neurotoxicity.

G PI3K/Akt Pathway in Local Anesthetic Neurotoxicity cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition LA Local Anesthetic (e.g., Bupivacaine) LA->PI3K Inhibition

Caption: PI3K/Akt pathway and its inhibition by some local anesthetics.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade that can be activated by local anesthetics. This pathway includes kinases such as p38 MAPK and JNK, which are generally associated with pro-apoptotic signals. Inhibition of the MAPK pathway has been shown to protect against bupivacaine- and ropivacaine-induced neurotoxicity in vitro.

G MAPK Pathway in Local Anesthetic Neurotoxicity LA Local Anesthetic MAPK MAPK Activation (p38, JNK) LA->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: MAPK pathway activation by local anesthetics leading to apoptosis.

Experimental Protocols for Assessing Neurotoxicity

Reproducible and standardized experimental protocols are essential for the comparative evaluation of local anesthetic neurotoxicity. Below are detailed methodologies for common in vitro assays.

Cell Viability Assays

1. WST-1 Assay

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

    • Compound Exposure: Treat the cells with various concentrations of the local anesthetic for a defined period (e.g., 20 minutes).

    • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2. MTT Assay

  • Principle: Similar to the WST-1 assay, the MTT assay is a colorimetric assay that measures cellular metabolic activity. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Protocol:

    • Follow steps 1 and 2 of the WST-1 assay protocol.

    • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

    • Data Analysis: Express results as a percentage of the control.

Cytotoxicity Assay

Lactate Dehydrogenase (LDH) Release Assay

  • Principle: This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell lysis.

  • Protocol:

    • Cell Culture and Treatment: Plate and treat cells with the local anesthetic as described for the viability assays.

    • Collection of Supernatant: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and a tetrazolium salt.

    • Incubation: Incubate the plate at room temperature, protected from light.

    • Absorbance Reading: Measure the absorbance at 490 nm.

    • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to spontaneous (untreated cells) and maximum (lysed cells) release controls.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro assessment of local anesthetic neurotoxicity.

G General Workflow for In Vitro Neurotoxicity Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Local Anesthetic (Varying Concentrations and Durations) Cell_Culture->Treatment Viability Cell Viability Assays (MTT, WST-1) Treatment->Viability Cytotoxicity Cytotoxicity Assays (LDH Release) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison (IC50, LD50) Viability->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis

Caption: A typical experimental workflow for evaluating local anesthetic neurotoxicity.

Conclusion and Future Directions

The available in vitro evidence consistently demonstrates that local anesthetics possess a concentration-dependent neurotoxic potential. While some agents like bupivacaine and tetracaine tend to show higher toxicity in these models, it is crucial to consider that in vitro findings may not always directly translate to clinical outcomes. The choice of cell line, exposure time, and the specific endpoint measured can all influence the results.

A significant finding of the comprehensive literature review conducted for this guide is the absence of any published data on the neurotoxicity of this compound. This represents a critical knowledge gap. Future research should be directed towards evaluating the neurotoxic profile of this compound using the standardized in vitro assays described herein. Such studies are essential to fully understand its safety profile and to allow for a more complete comparative analysis with other local anesthetics. Further investigations into the signaling pathways modulated by this compound would also provide valuable insights into its mechanism of action and potential for neurotoxicity.

References

Safety Operating Guide

Navigating the Disposal of "Ketocaine": A Guide to Safe Chemical Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

A critical first step in ensuring laboratory safety is the correct identification of chemical substances for disposal. Initial searches for "Ketocaine" did not yield specific disposal protocols, suggesting that this may be a trade name, a compound mixture, or a possible misspelling of a different chemical. Researchers and laboratory professionals are strongly advised to verify the precise chemical name and consult the corresponding Safety Data Sheet (SDS) before proceeding with any disposal procedures.

Improper disposal of chemical waste can pose significant risks to personnel and the environment, and may be in violation of regulatory standards. This guide provides a procedural framework for the safe handling and disposal of chemicals that may be related to the user's query, specifically Ketoconazole , Lidocaine , and the controlled substance Ketamine .

General Principles of Chemical Disposal in a Laboratory Setting

Before addressing specific chemicals, it is essential to adhere to fundamental safety practices for all laboratory waste:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal, outlining specific hazards, personal protective equipment (PPE) requirements, and appropriate disposal methods.

  • Follow Institutional Guidelines: All disposal procedures must comply with the specific policies and protocols of your institution's Environmental Health and Safety (EHS) department.

  • Use Appropriate Personal Protective Equipment (PPE): At a minimum, this includes safety glasses, a lab coat, and chemical-resistant gloves. Specific chemicals may require additional protection, such as respirators or face shields.

  • Segregate Waste Streams: Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department. Keep hazardous waste separate from non-hazardous waste.

  • Properly Label Waste Containers: All waste containers must be clearly labeled with the full chemical name of the contents, hazard warnings, and the date of accumulation.

Disposal Procedures for Potential Substances

Given the ambiguity of "this compound," the following sections outline disposal considerations for plausible related substances.

Ketoconazole Disposal

Ketoconazole is an antifungal medication that is very toxic to aquatic life with long-lasting effects.[1][2][3]

Experimental Protocol for Ketoconazole Disposal:

  • PPE: Wear protective gloves, safety goggles, and a lab coat.[3]

  • Containment:

    • For spills, sweep the spilled substance into a covered container. Moisten the material first to prevent dusting if appropriate.[3]

    • Carefully collect the remainder and store it for disposal according to local regulations.

    • Do not allow ketoconazole to enter the environment.

  • Waste Disposal:

    • Dispose of contents and containers in accordance with local, regional, and international regulations.

    • The recommended disposal method is to transfer the waste to a suitable container and arrange for collection by a specialized disposal company.

Lidocaine Disposal

Lidocaine is a local anesthetic.

Experimental Protocol for Lidocaine Disposal:

  • PPE: Wear protective gloves (latex, nitrile, or neoprene), and safety glasses with side shields. In some industrial settings, goggles or a full face shield may be necessary.

  • Containment:

    • For spills, wipe up with absorbent material. After the product is recovered, flush the area with water.

    • Avoid discharging into drains, water courses, or onto the ground.

  • Waste Disposal:

    • Incineration of the waste at an approved USEPA incinerator is recommended.

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.

Ketamine Disposal (as a Controlled Substance)

Ketamine is a Schedule III controlled substance in the United States. Its disposal is strictly regulated.

Experimental Protocol for Ketamine Disposal:

  • PPE: Follow standard laboratory PPE guidelines (lab coat, gloves, safety glasses).

  • Documentation: Meticulous record-keeping is required for all controlled substances. Document the amount of ketamine wasted in a dedicated logbook.

  • Denaturing: Residual or waste ketamine should be rendered irretrievable. This can often be achieved by collecting it in cat litter or using commercially available denaturing kits.

  • Witnessing: The destruction of expired or out-of-date stock of Schedule II controlled drugs legally requires a witness. While not always a strict legal requirement for residual waste, it is good practice to have the destruction of any controlled substance witnessed and co-signed in the logbook.

  • Waste Disposal:

    • Once denatured, the waste should be disposed of as pharmaceutical or chemical waste through your institution's approved waste contractor.

    • Do not dispose of ketamine down the drain or in regular trash.

Comparative Data on Potential Substances

FeatureKetoconazoleLidocaineKetamine
Primary Hazard Class Toxic if swallowed, May damage fertility, May cause damage to organs through prolonged exposure, Very toxic to aquatic life.Harmful if swallowed.Controlled Substance (Schedule III)
Personal Protective Equipment Protective gloves, safety goggles.Protective gloves, safety glasses.Standard laboratory PPE.
Recommended Disposal Method Collection by a specialized disposal company.Incineration at an approved facility.Denaturing followed by disposal via an approved pharmaceutical waste contractor.
Environmental Concerns Very toxic to aquatic life with long-lasting effects.Avoid discharge into drains or water courses.Potential for diversion and abuse.

Logical Workflow for Chemical Disposal

The following diagram illustrates a standardized workflow for the safe disposal of any laboratory chemical.

General Chemical Disposal Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Final Disposal start Start: Chemical Waste Identified sds Consult Safety Data Sheet (SDS) start->sds 1. Identify Hazards ppe Don Appropriate PPE sds->ppe 2. Determine Safety Requirements segregate Segregate from Other Waste Streams ppe->segregate 3. Handle Safely container Place in a Labeled, Compatible Waste Container segregate->container 4. Contain Properly storage Store in Designated Waste Accumulation Area container->storage 5. Secure Storage pickup Arrange for Pickup by EHS or Approved Contractor storage->pickup 6. Follow Institutional Protocol end_node End: Waste Disposed of Compliantly pickup->end_node

Caption: General Workflow for Safe Laboratory Chemical Disposal.

By adhering to these guidelines and prioritizing the correct identification of chemical substances, researchers and laboratory professionals can ensure a safe and compliant environment for chemical waste disposal.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ketocaine

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